FSHR agonist 1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H33N3O3S |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-tert-butyl-N-ethyl-8-methoxy-9-propan-2-yloxy-1-thiophen-2-yl-5,6-dihydroimidazo[5,1-a]isoquinoline-3-carboxamide |
InChI |
InChI=1S/C26H33N3O3S/c1-8-29(26(4,5)6)25(30)24-27-22(21-10-9-13-33-21)23-18-15-20(32-16(2)3)19(31-7)14-17(18)11-12-28(23)24/h9-10,13-16H,8,11-12H2,1-7H3 |
InChI Key |
DNSWBPOFBBWYJX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)C1=NC(=C2N1CCC3=CC(=C(C=C32)OC(C)C)OC)C4=CC=CS4)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of FSHR Agonist 1: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the discovery and development of a novel small molecule Follicle-Stimulating Hormone Receptor (FSHR) agonist, designated as FSHR agonist 1. This allosteric agonist represents a significant advancement in the pursuit of orally bioavailable alternatives to recombinant FSH for applications in reproductive medicine.
Introduction
The Follicle-Stimulating Hormone Receptor (FSHR) is a G protein-coupled receptor (GPCR) pivotal to human reproduction. Its activation by the endogenous ligand, FSH, is essential for follicular development in females and spermatogenesis in males. The therapeutic use of recombinant FSH (rFSH) in assisted reproductive technologies is well-established but requires parenteral administration. The discovery of potent and selective small molecule agonists of FSHR, such as this compound, offers the potential for a more convenient, orally administered treatment for infertility.
This compound, a 5, 6-dihydroimidazoiso[5,1-α]quinoline derivative, has been identified as a high-affinity, allosteric agonist of the FSHR.[1] It directly activates the receptor by binding to its transmembrane domain (TMD).[1] This whitepaper will delve into the quantitative data characterizing this compound, the experimental protocols utilized in its evaluation, and the signaling pathways it modulates.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and provide a comparative analysis with other relevant small molecule FSHR agonists.
Table 1: In Vitro Potency and Selectivity of this compound
| Compound | Target | Assay Type | pEC50 |
| This compound | FSHR | cAMP accumulation | 7.72 [1] |
| LHCGR | cAMP accumulation | 6.26[1] | |
| TSHR | cAMP accumulation | 6.48[1] |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: Comparative In Vitro Data of Small Molecule FSHR Agonists
| Compound | Target | Assay Type | EC50 (nM) | Emax (% of rFSH) |
| This compound (Compound 21f) | FSHR | cAMP accumulation | ~19 | High (qualitative) |
| TOP5300 | FSHR | cAMP accumulation | Not specified | Not specified |
| TOP5668 | FSHR | cAMP accumulation | Not specified | Not specified |
| Org 214444-0 | FSHR | CRE-luciferase | <10 | Not specified |
Note: Specific Ki/Kd and Emax values for this compound are not publicly available. The high affinity and full efficacy have been described qualitatively.
Experimental Protocols
This section details the methodologies for the key experiments involved in the characterization of this compound.
Cell-Based cAMP Accumulation Assay
This assay is fundamental for determining the functional potency of FSHR agonists.
Objective: To quantify the intracellular accumulation of cyclic adenosine monophosphate (cAMP) in response to agonist stimulation.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells or Human Embryonic Kidney (HEK293) cells are stably transfected with the human FSHR gene. Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Assay Preparation: Cells are seeded into 96-well plates and grown to confluence. Prior to the assay, the growth medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment: Cells are incubated with increasing concentrations of this compound or a reference agonist (e.g., rFSH) for a specified period (typically 30-60 minutes) at 37°C.
-
cAMP Measurement: Intracellular cAMP levels are measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays (e.g., CRE-luciferase).
-
Data Analysis: The concentration-response data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that gives 50% of the maximal response) and Emax (the maximal effect of the agonist). The pEC50 is then calculated.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the FSHR.
Objective: To measure the ability of this compound to compete with a radiolabeled ligand for binding to the FSHR.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the FSHR (e.g., transfected CHO cells, rat testes).
-
Binding Reaction: A fixed concentration of a radiolabeled FSHR ligand (e.g., ¹²⁵I-FSH) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant), a measure of the binding affinity of the test compound, is then calculated using the Cheng-Prusoff equation.
In Vivo Folliculogenesis and Superovulation Assay in Rats
This in vivo assay assesses the ability of an FSHR agonist to stimulate follicular development and ovulation.
Objective: To evaluate the in vivo efficacy of this compound in promoting ovarian follicular growth and oocyte maturation.
Methodology:
-
Animal Model: Immature female rats are used as they have a cohort of pre-antral follicles that are responsive to FSH stimulation.
-
Dosing: this compound is administered to the rats, typically via oral gavage, over several days. A control group receives vehicle, and a positive control group receives rFSH.
-
Ovarian Stimulation: The treatment stimulates the growth and development of ovarian follicles.
-
Ovulation Induction: An ovulatory stimulus, such as human chorionic gonadotropin (hCG), is administered to trigger the final maturation and release of oocytes.
-
Outcome Measures: The primary endpoints are the number of ovulated oocytes, which are collected from the oviducts, and the increase in ovarian weight. Serum estradiol levels can also be measured as a marker of follicular function.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways activated by FSHR agonists and the typical workflow for their discovery and development.
FSHR Signaling Pathways
Caption: Canonical and non-canonical signaling pathways activated by FSHR agonists.
Experimental Workflow for FSHR Agonist Discovery
Caption: A generalized workflow for the discovery and development of a small molecule FSHR agonist.
Conclusion
This compound is a promising small molecule, allosteric agonist of the Follicle-Stimulating Hormone Receptor with high potency and selectivity. The data presented in this whitepaper highlight its potential as an orally available therapeutic for the treatment of infertility. The detailed experimental protocols provide a framework for the continued investigation and development of this and other novel FSHR modulators. The visualization of the signaling pathways and the drug discovery workflow offer a clear understanding of the mechanism of action and the developmental process for this class of compounds. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.
References
A Technical Guide to the Signaling Pathways Activated by Small Molecule FSHR Agonists
Audience: Researchers, scientists, and drug development professionals.
This document provides an in-depth technical overview of the complex intracellular signaling cascades initiated by small molecule agonists of the Follicle-Stimulating Hormone Receptor (FSHR). As a member of the G protein-coupled receptor (GPCR) family, the FSHR is a critical regulator of reproductive function.[1][2] Small molecule, low molecular weight (LMW) agonists are invaluable tools for dissecting its multifaceted signaling and represent promising therapeutic agents.[2] This guide details the primary signaling pathways, presents quantitative data for exemplary agonists, outlines key experimental protocols, and visualizes these concepts for clarity.
Core Signaling Pathways of FSHR Activation
Upon agonist binding, the FSHR undergoes conformational changes that trigger multiple intracellular signaling pathways.[3] While classically known for activating the Gαs pathway, the receptor's signaling is far more complex, involving β-arrestins, other G protein subtypes, and various kinase cascades.[4]
The primary and most well-characterized pathway activated by the FSHR involves the heterotrimeric G protein Gαs.
-
Activation: Agonist binding promotes the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the βγ subunits.
-
Second Messenger Production: The activated Gαs subunit stimulates adenylyl cyclase (AC), which converts ATP into the second messenger cyclic adenosine monophosphate (cAMP).
-
Downstream Effectors: cAMP activates several downstream effectors, most notably Protein Kinase A (PKA). Activated PKA phosphorylates a multitude of cytoplasmic and nuclear targets, including the cAMP Response Element-Binding Protein (CREB), to modulate gene transcription and cellular function.
β-arrestins are crucial scaffolding proteins that play a dual role in FSHR signaling.
-
Desensitization: Following agonist-induced activation, the FSHR is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins (β-arrestin 1 and 2). β-arrestin binding sterically hinders further G protein coupling, thus desensitizing the receptor, and targets the receptor for internalization.
-
G-Protein Independent Signaling: Beyond desensitization, β-arrestins act as signal transducers themselves. They can form signaling complexes that lead to the activation of pathways like the Extracellular signal-Regulated Kinase (ERK) cascade, independent of G protein activity.
Activation of the ERK (a member of the Mitogen-Activated Protein Kinase family) pathway is a known outcome of FSHR stimulation. However, the mechanism is complex and can be initiated through multiple upstream routes:
-
cAMP/PKA-Dependent: In some cellular contexts, the increase in cAMP and subsequent PKA activation can lead to ERK phosphorylation.
-
β-Arrestin-Dependent: As mentioned, β-arrestin scaffolds can initiate G protein-independent ERK signaling.
-
Other G Proteins: The FSHR can also couple to other G proteins like Gαi and Gαq, which can also influence MAPK cascades.
Studies in HEK293 cells have shown that FSH-induced ERK phosphorylation is not dependent on β-arrestin-mediated internalization, suggesting a primary role for other mechanisms in this cell type. Conversely, other reports highlight the requirement of GRK5/6 for β-arrestin-dependent ERK activation.
Small molecule agonists can act as "biased agonists," meaning they preferentially activate one signaling pathway over another when compared to the endogenous hormone, FSH. This property is highly valuable for developing drugs with more specific effects and fewer side effects. For example, an agonist could be biased towards Gαs activation with minimal β-arrestin recruitment, or vice-versa. This functional selectivity arises from the unique receptor conformations stabilized by different ligands.
Quantitative Data for Exemplary LMW Agonists
The pharmacological properties of LMW agonists are typically characterized by their potency (EC₅₀) and efficacy (Eₘₐₓ) in various signaling assays. The following tables summarize data for several benzamide (B) and thiazolidinone (T) derivatives, which serve as examples of "this compound." Data is derived from studies in HEK293 cells expressing the FSHR.
Table 1: G Protein Recruitment Profile of LMW Agonists
| Compound | Gαs Recruitment | Gαq Recruitment | Gαi Recruitment |
|---|---|---|---|
| pEC₅₀ ± SEM | pEC₅₀ ± SEM | pEC₅₀ ± SEM | |
| FSH | 7.97 ± 0.08 | 7.21 ± 0.16 | 7.43 ± 0.11 |
| B1 | 6.72 ± 0.13 | - | - |
| B2 | 6.64 ± 0.09 | 5.86 ± 0.20 | 5.92 ± 0.12 |
| B3 | 7.24 ± 0.09 | 6.30 ± 0.13 | 6.37 ± 0.12 |
| T1 | 7.15 ± 0.09 | 6.39 ± 0.13 | 6.20 ± 0.14 |
pEC₅₀ is the negative logarithm of the molar concentration that produces 50% of the maximum possible effect. A higher value indicates greater potency. Data from.
Table 2: cAMP Production and β-Arrestin 2 Recruitment Profiles
| Compound | cAMP Production | β-Arrestin 2 Recruitment |
|---|---|---|
| pEC₅₀ ± SEM | pEC₅₀ ± SEM | |
| FSH | 8.87 ± 0.06 | 7.64 ± 0.09 |
| B1 | 6.83 ± 0.09 | - |
| B2 | 6.87 ± 0.07 | 6.44 ± 0.10 |
| B3 | 7.42 ± 0.07 | 7.37 ± 0.06 |
| T1 | 7.50 ± 0.08 | 6.84 ± 0.08 |
Data from.
Analysis:
-
Compound B3 emerges as a potent agonist across all pathways, acting as a super-agonist for both Gαs and β-arrestin 2 recruitment compared to FSH. It shows a statistical bias towards β-arrestin 2 when compared to its activity on cAMP production.
-
Compound T1 is also a potent agonist but displays a bias towards the Gαs/cAMP pathway over β-arrestin 2 recruitment.
-
Compound B1 demonstrates strong bias, acting as a full agonist for Gαs recruitment but showing little to no activity in β-arrestin recruitment assays.
Experimental Protocols
Reproducible and accurate characterization of FSHR agonists requires robust experimental methods. The following sections detail common protocols used in the field.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their robust growth and high transfection efficiency.
-
Culture: Cells are typically maintained in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ humidified incubator.
-
Transfection: For transient expression of the FSHR and/or biosensors, cells are seeded and transfected using a suitable reagent like polyethyleneimine (PEI) or commercial lipid-based reagents according to the manufacturer's protocol. Stable cell lines expressing the FSHR are often used for consistency.
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technology to measure protein-protein interactions in living cells.
-
Principle: A BRET assay requires two fusion proteins: one with a bioluminescent donor (e.g., Renilla Luciferase, Rluc) and another with a fluorescent acceptor (e.g., YFP or GFP2). When the two proteins are in close proximity (<10 nm), energy is transferred from the donor to the acceptor upon addition of a substrate (e.g., coelenterazine h), and the acceptor emits light at its characteristic wavelength.
-
Methodology:
-
HEK293 cells are co-transfected with plasmids encoding for the FSHR, a G protein subunit fused to an acceptor (e.g., Gαs-YFP), and a plasma membrane-targeted donor (e.g., Rluc-Gγ). For β-arrestin assays, cells are transfected with FSHR-Rluc and β-arrestin2-YFP.
-
48 hours post-transfection, cells are harvested, washed, and resuspended in a suitable assay buffer (e.g., HBSS).
-
Cells are distributed into a white 96-well plate.
-
Cells are stimulated with varying concentrations of the FSHR agonist.
-
The luciferase substrate is injected, and light emissions are read simultaneously at two wavelengths (e.g., ~480 nm for Rluc and ~530 nm for YFP) using a plate reader.
-
The BRET ratio (Acceptor Emission / Donor Emission) is calculated and plotted against the agonist concentration to determine EC₅₀ and Eₘₐₓ.
-
Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for quantifying intracellular cAMP levels.
-
Principle: This is a competitive immunoassay. A cAMP-specific antibody is labeled with a donor fluorophore (e.g., Europium cryptate), and cAMP is labeled with an acceptor (e.g., d2). Free cAMP produced by the cells competes with the labeled cAMP for binding to the antibody. When the donor and acceptor are bound together on the antibody, FRET occurs. An increase in cellular cAMP leads to a decrease in the FRET signal.
-
Methodology:
-
FSHR-expressing cells are seeded in a 96-well plate.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are stimulated with the agonist for a defined period (e.g., 5-30 minutes).
-
Cells are lysed, and the HTRF reagents (cAMP-d2 and anti-cAMP antibody-cryptate) are added according to the manufacturer's kit instructions (e.g., Cisbio).
-
After incubation, the plate is read on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
The ratio of the signals is used to calculate the cAMP concentration based on a standard curve.
-
-
Principle: This method detects the phosphorylated (active) form of ERK (pERK) using a specific antibody.
-
Methodology:
-
FSHR-expressing cells are grown to near confluence and serum-starved for several hours to reduce basal kinase activity.
-
Cells are stimulated with the agonist at its EC₈₀ concentration for a short time course (e.g., 0, 2, 5, 10, 20 minutes) to capture the peak response.
-
The reaction is stopped by placing the plate on ice and aspirating the medium.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% BSA or non-fat milk) and then incubated with a primary antibody specific for phospho-ERK1/2.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is stripped and re-probed for total ERK as a loading control. Band intensities are quantified using densitometry software.
-
Conclusion
Small molecule agonists of the FSHR, exemplified here as "this compound," activate a complex network of intracellular signaling pathways. Beyond the canonical Gαs-cAMP cascade, they engage β-arrestins and other G proteins, often with a distinct "bias" not seen with the endogenous hormone. This functional selectivity provides an exciting opportunity for the development of next-generation therapeutics for reproductive disorders. A thorough understanding of these pathways, combined with robust quantitative assays as detailed in this guide, is essential for the successful discovery and development of novel FSHR modulators.
References
Molecular Basis of Selectivity for FSHR Agonist 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms underpinning the selectivity of FSHR Agonist 1, a potent allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR). By dissecting its binding interactions, downstream signaling cascades, and the structural features that govern its specificity, this document aims to furnish researchers and drug developers with a comprehensive understanding of this compound's mode of action.
Biochemical Profile of this compound (Compound 21f)
This compound, also identified in scientific literature as Compound 21f, is a small molecule that acts as a high-affinity, allosteric agonist for the FSHR.[1] Unlike the endogenous ligand, Follicle-Stimulating Hormone (FSH), which binds to the large extracellular domain (ECD), this compound interacts with a distinct site located within the receptor's seven-transmembrane domain (TMD).[2][3][4] This allosteric mechanism of activation is a key feature of many synthetic, low molecular weight (LMW) modulators developed for glycoprotein hormone receptors.[5]
The selectivity of this compound is evident from its differential potency across related glycoprotein hormone receptors, namely the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR).
| Compound | Target Receptor | pEC50 | Relative Potency |
| This compound | FSHR | 7.72 | High |
| (Compound 21f) | LHCGR | 6.26 | >10-fold lower than FSHR |
| TSHR | 6.48 | >10-fold lower than FSHR | |
| Table 1: Comparative potency of this compound (Compound 21f) across glycoprotein hormone receptors. The pEC50 value represents the negative logarithm of the molar concentration that produces 50% of the maximum possible response. Data sourced from MedChemExpress. |
The Structural Determinants of Selectivity
Recent advancements in cryo-electron microscopy (cryo-EM) have elucidated the structural basis for the activation and selectivity of allosteric agonists like Compound 21f. These studies reveal that the agonist binds to a pocket within the TMD of the FSHR, inducing a conformational change that activates the receptor.
The selectivity of this compound for FSHR over LHCGR and TSHR is primarily attributed to a single, unique amino acid residue within this allosteric binding pocket.
-
Key Residue: Histidine at position 615 (H6157.42) in the FSHR is critical for high-potency activation by Compound 21f.
-
Structural Clash: In LHCGR and TSHR, the equivalent position is occupied by a tyrosine residue (Y6127.42 in LHCGR and Y6677.42 in TSHR). The bulkier side chain of tyrosine creates a steric clash with the N-ethyl group of Compound 21f, thereby weakening its binding and reducing its activation potency for these receptors.
-
Mutational Evidence: Site-directed mutagenesis studies confirm this finding. When the H615 residue in FSHR is mutated to a tyrosine (H615Y), the potency of Compound 21f is reduced by nearly four-fold, making it more akin to its activity at LHCGR and TSHR.
This "lock-and-key" mechanism, dependent on a single residue, highlights a sophisticated level of molecular recognition that can be exploited for the design of highly selective therapeutics.
Signaling Pathways and Functional Selectivity
Upon activation by an agonist, FSHR primarily couples to the Gαs protein, initiating a canonical signaling cascade that is central to its physiological effects. However, the receptor is also capable of engaging other signaling pathways, a phenomenon known as "biased agonism" or "functional selectivity," where a specific ligand may preferentially activate one pathway over another.
Gαs-cAMP Pathway
The principal signaling pathway activated by this compound is the Gαs-mediated activation of adenylyl cyclase.
-
Activation: Agonist binding induces a conformational change in the FSHR.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gs protein.
-
Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase (AC).
-
cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Downstream Effectors: cAMP acts as a second messenger, activating Protein Kinase A (PKA) and Exchange Proteins directly Activated by cAMP (EPACs), which in turn phosphorylate numerous downstream targets, including the transcription factor CREB, to mediate cellular responses.
β-Arrestin Pathway and Biased Agonism
In addition to G-protein coupling, agonist-bound GPCRs can be phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins. β-arrestins were initially known for their role in receptor desensitization and internalization, but are now recognized as independent signal transducers.
Small molecule allosteric modulators can exhibit bias by preferentially engaging either G-protein or β-arrestin pathways. For instance, certain thiazolidinone derivatives, a class of LMW FSHR agonists, have shown biased agonism by mobilizing Gαi or β-arrestin instead of, or in addition to, Gαs. Characterizing the bias profile of this compound is critical for understanding its full pharmacological effects.
Experimental Protocols and Methodologies
The characterization of FSHR agonists relies on a suite of in vitro assays designed to measure specific steps in the receptor activation and signaling process.
cAMP Accumulation Assay
This is a primary functional assay to determine the potency (EC50) of an agonist that signals through the Gαs pathway.
Objective: To quantify the amount of intracellular cAMP produced in response to stimulation with this compound.
Methodology:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human FSHR are cultured to ~80-90% confluency in appropriate media (e.g., DMEM supplemented with 10% FBS).
-
Cell Plating: Cells are harvested and seeded into 96-well plates at a density of approximately 50,000 cells/well and incubated overnight.
-
Assay Preparation: The culture medium is removed, and cells are washed with a serum-free medium. Cells are then incubated for 30-60 minutes in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Agonist Stimulation: A serial dilution of this compound is prepared. The agonist solutions are added to the wells, and the plate is incubated for a defined period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and Detection: The stimulation is terminated, and the cells are lysed. The intracellular cAMP concentration in the lysate is quantified using a competitive immunoassay, typically based on Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) technology.
-
Data Analysis: The raw data (e.g., HTRF ratio) is converted to cAMP concentration using a standard curve. The concentration-response data for the agonist is then fitted to a four-parameter logistic equation to determine the pEC50 and Emax values.
Bioluminescence Resonance Energy Transfer (BRET) Assays
BRET-based assays are powerful tools for studying protein-protein interactions in living cells in real-time. They are frequently used to characterize biased agonism by directly measuring G-protein recruitment and β-arrestin recruitment.
-
G-Protein Recruitment: A BRET sensor pair is used, such as FSHR fused to a Renilla luciferase (Rluc) energy donor and a G-protein subunit fused to a yellow fluorescent protein (YFP) energy acceptor. Agonist-induced conformational changes bring the donor and acceptor into proximity, generating a BRET signal.
-
β-Arrestin Recruitment: Similarly, FSHR is fused to Rluc and β-arrestin is fused to YFP. Recruitment of β-arrestin to the activated receptor results in an increased BRET signal.
By generating concentration-response curves for each pathway, a "bias factor" can be calculated to quantify the preference of a ligand for one pathway over another compared to a reference agonist like FSH.
Conclusion and Future Directions
This compound (Compound 21f) exemplifies a modern approach to receptor pharmacology, where high selectivity is achieved through precise molecular interactions at an allosteric site. Its specificity is rooted in the unique H615 residue within the FSHR's transmembrane domain, a feature absent in closely related receptors. While its primary mechanism involves the activation of the canonical Gαs-cAMP pathway, a full understanding of its potential for biased agonism is essential for predicting its complete physiological profile.
The detailed structural and functional knowledge of how small molecules like this compound selectively activate their targets provides a robust foundation for the rational design of next-generation therapeutics for reproductive health and other conditions involving FSHR signaling. Future research should focus on further characterizing the kinetic profiles and potential for biased signaling of this and related compounds to fully harness their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biased Signaling and Allosteric Modulation at the FSHR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of hormone and allosteric agonist mediated activation of follicle stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Allosteric activation of the follicle-stimulating hormone (FSH) receptor by selective, nonpeptide agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Extragonadal Effects of Follicle-Stimulating Hormone Receptor (FSHR) Agonism
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "FSHR agonist 1" does not refer to a specific, universally recognized compound in scientific literature. This guide synthesizes findings on the extragonadal effects of the endogenous FSHR agonist, Follicle-Stimulating Hormone (FSH), and various experimental modulators of the receptor. The principles and effects described herein are foundational for the study of any specific FSHR agonist.
Executive Summary
Follicle-Stimulating Hormone (FSH) and its receptor (FSHR), a G-protein coupled receptor (GPCR), are canonical regulators of reproduction. However, a substantial body of evidence now confirms the expression and functional activity of FSHR in numerous non-gonadal tissues. This discovery has unveiled a new dimension of FSH physiology, implicating it in the regulation of bone metabolism, adiposity, angiogenesis, and tumorigenesis. These extragonadal actions are often mediated through non-canonical signaling pathways, distinct from the classic Gαs-cAMP cascade observed in the gonads. Understanding these effects is critical for drug development, particularly concerning therapies that modulate gonadotropin levels (e.g., GnRH analogs) and for exploring the therapeutic potential of targeting FSHR in non-reproductive diseases like osteoporosis, obesity, and cancer.
FSHR in the Skeletal System
Elevated FSH levels, characteristic of the postmenopausal state, are increasingly recognized as a potential direct contributor to age-related bone loss, independent of estrogen deficiency.[1][2] FSHR has been identified on osteoclasts, the primary cells responsible for bone resorption.[3][4]
Mechanism of Action and Signaling
In osteoclasts, FSHR activation appears to bypass the canonical Gαs pathway. Instead, it promotes osteoclastogenesis and survival through alternative signaling cascades, including the production of inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α).[5] Studies in mouse models have shown that blocking FSH action with specific antibodies can increase bone mass and stimulate new bone formation. However, this area remains controversial, with some studies suggesting FSH acts indirectly on bone via an ovary-dependent mechanism.
Quantitative Data Summary
The following table summarizes findings from key studies. Note that results can be model-dependent.
| Parameter Assessed | Model System | Treatment / Condition | Key Quantitative Finding | Reference(s) |
| Bone Mineral Density (BMD) | Perimenopausal Women (SWAN Cohort) | High Serum FSH Levels | Negatively correlated with BMD, independent of estradiol levels. | |
| Bone Turnover Markers (BTMs) | Early Postmenopausal Women | High Serum FSH Levels | Positively correlated with serum osteocalcin and ICTP. | |
| Bone Mass | Ovariectomized (OVX) Mice | Anti-FSHβ Antibody | Increased bone mass compared to control IgG treatment. | |
| Osteoclast Formation | Mouse Bone Marrow Macrophages | Recombinant FSH | Increased formation of TRAP-positive multinucleated osteoclasts. |
Experimental Protocol: In Vitro Osteoclast Differentiation Assay
This protocol is used to assess the direct effect of an FSHR agonist on the formation of bone-resorbing osteoclasts from precursor cells.
-
Cell Isolation: Isolate bone marrow macrophages (BMMs) from the femurs and tibias of mice. Alternatively, use a macrophage cell line like RAW264.7.
-
Cell Seeding: Plate the BMMs or RAW264.7 cells at a density of 1.5 - 2.0 x 10⁶ cells/mL in a 24-well plate. Culture overnight in α-MEM containing 10% FBS and M-CSF (Macrophage Colony-Stimulating Factor, ~30 ng/mL) to support precursor survival.
-
Differentiation Induction: Replace the medium with fresh medium containing M-CSF, RANKL (Receptor Activator of Nuclear Factor-κB Ligand, ~50 ng/mL), and the experimental FSHR agonist at various concentrations. A vehicle control group is essential.
-
Culture and Treatment: Culture the cells for 5-7 days, replacing the medium every 2-3 days with fresh cytokines and test compound.
-
Staining and Quantification:
-
Fix the cells with 10% formaldehyde.
-
Stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts, using a commercial kit (e.g., Sigma-Aldrich Cat. No. 387A).
-
Mature osteoclasts are identified as large, TRAP-positive (red/purple) cells containing three or more nuclei.
-
Quantify the number of osteoclasts per well using light microscopy.
-
FSHR in Adipose Tissue and Metabolism
FSHR is expressed in both human and mouse adipocytes and is implicated in regulating body fat accumulation and energy expenditure. This function is particularly relevant to the metabolic changes observed during menopause, such as increased visceral adiposity.
Mechanism of Action and Signaling
In adipocytes, FSH signaling is distinct from the β-adrenergic pathway that stimulates lipolysis. FSHR couples to the inhibitory G-protein, Gαi. This activation leads to a decrease in intracellular cAMP levels, opposing the effects of catecholamines and attenuating the expression of thermogenic genes like UCP1. Furthermore, FSH can upregulate the expression of key lipogenic genes, including PPARγ, Fas (Fatty Acid Synthase), and Lpl (Lipoprotein Lipase), promoting lipid storage. Blocking FSH signaling in mice has been shown to reduce body fat by inducing the "beiging" of white adipose tissue and enhancing thermogenesis.
Quantitative Data Summary
| Parameter Assessed | Model System | Treatment / Condition | Key Quantitative Finding | Reference(s) |
| Body Fat | Ovariectomized (OVX) Mice | Anti-FSHβ Antibody | Reduced visceral and subcutaneous fat mass. | |
| Serum Cholesterol | Postmenopausal Chinese Women | High Serum FSH (≥78.3 IU/L) | Correlated with higher total cholesterol and LDL-C levels. | |
| Lipogenic Gene Expression | Preadipocytes | FSH Treatment | Upregulated expression of PPARγ, C/EBPα, FAS, and Lpl. | |
| Thermogenesis | Ovariectomized (OVX) Mice | Anti-FSHβ Antibody | Triggered white-to-brown adipose tissue conversion ("beiging"). |
Experimental Protocol: Ex Vivo Adipose Tissue Lipolysis Assay
This protocol measures the rate of lipolysis (breakdown of triglycerides into free fatty acids and glycerol) from adipose tissue explants. It can be adapted to test how an FSHR agonist modulates basal or stimulated lipolysis.
-
Tissue Collection: Harvest epididymal or gonadal white adipose tissue from mice into DMEM.
-
Explant Preparation: Mince the adipose tissue into small fragments (5-8 mg each). Place a total of 20-30 mg of tissue into each well of a 48-well plate.
-
Incubation Medium: Prepare DMEM containing 2-5% fatty acid-free Bovine Serum Albumin (BSA). BSA acts as an acceptor for released free fatty acids (FFAs), preventing feedback inhibition.
-
Treatment: Add the incubation medium to the wells. For stimulated lipolysis, add a β-adrenergic agonist like Isoproterenol (10 µM) or CL-316,243 (0.5 µM). Co-incubate with the experimental FSHR agonist at desired concentrations.
-
Serial Sampling: Incubate at 37°C. Collect aliquots of the medium at several time points (e.g., 0, 1, 2, and 3 hours) to ensure the measurement is in the linear phase of release.
-
Quantification:
-
Measure the concentration of glycerol in the collected medium using a colorimetric assay kit (e.g., Sigma-Aldrich MAK117). Glycerol release is a reliable indicator of the lipolytic rate as adipocytes have low glycerol kinase activity and cannot readily reuse it.
-
Measure FFA concentration using a similar colorimetric kit (e.g., Wako HR Series NEFA-HR).
-
Calculate the rate of release (e.g., nmol/mg tissue/hour) and compare between treatment groups.
-
FSHR in Angiogenesis and Cancer
FSHR is expressed on the surface of endothelial cells in a wide variety of solid tumors, including those of the breast, prostate, colon, and lung, but is minimally expressed in the vasculature of normal tissues. This differential expression makes the vascular endothelial FSHR a potential target for cancer therapy and imaging.
Mechanism of Action and Signaling
In human umbilical vein endothelial cells (HUVECs), a model for angiogenesis, FSH stimulation promotes proliferation, migration, and tube formation with an efficacy comparable to Vascular Endothelial Growth Factor (VEGF). This pro-angiogenic effect is not mediated by increased VEGF secretion or the canonical cAMP pathway. Instead, FSHR activation in endothelial cells stimulates the PI3K/AKT signaling pathway. In the context of cancer, this FSH-driven angiogenesis can support tumor growth and metastasis.
Quantitative Data Summary
| Parameter Assessed | Model System | Treatment / Condition | Key Quantitative Finding | Reference(s) |
| Endothelial Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | FSH (Maximally Stimulatory) | As efficacious as VEGF in promoting tube formation. | |
| Cell Migration (Wound Healing) | HUVECs | FSH (Maximally Stimulatory) | As efficacious as VEGF in promoting wound closure. | |
| Tumor Vasculature | 11 types of solid tumors | Immunohistochemistry | FSHR detected on vascular endothelial cells in peritumoral regions. | |
| Fetal Vessel Angiogenesis | Fshr null mice placenta | Genetic Deletion | Significantly reduced fetal vessel angiogenesis compared to wild-type. |
Experimental Protocol: Endothelial Tube Formation Assay
This assay assesses the ability of an FSHR agonist to promote the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
-
Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix extract (e.g., Matrigel® or Cultrex® BME). Allow it to polymerize at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest HUVECs and resuspend them in a low-serum medium. Seed the cells onto the polymerized matrix at a density of 1-2 x 10⁴ cells per well.
-
Treatment: Add the experimental FSHR agonist to the wells at various concentrations. Include a vehicle control and a positive control (e.g., VEGF, 50 ng/mL).
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Imaging and Analysis:
-
Visualize the formation of tube-like networks using a phase-contrast microscope.
-
Capture images from each well.
-
Quantify the degree of tube formation using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Key parameters include total tube length, number of nodes, and number of meshes.
-
Compare the quantitative parameters between the FSHR agonist-treated groups and the controls.
-
References
- 1. Extragonadal Effects of Follicle-Stimulating Hormone on Osteoporosis and Cardiovascular Disease in Women during Menopausal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Extragonadal Actions of FSH: A Critical Need for Novel Genetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extragonadal FSHR Expression and Function—Is It Real? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of FSHR Agonist 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in vitro characterization of FSHR Agonist 1, a novel small molecule agonist of the Follicle-Stimulating Hormone Receptor (FSHR). The protocols herein describe the cell culture of FSHR-expressing cell lines, and the subsequent functional assays to determine the potency and efficacy of FSHR Agagonist 1. These assays include the measurement of cyclic adenosine monophosphate (cAMP) production, the assessment of Extracellular signal-Regulated Kinase (ERK) phosphorylation, and the evaluation of downstream gene transcription via a cAMP Response Element (CRE) luciferase reporter assay. The provided methodologies are essential for the preclinical evaluation of this and other potential FSHR agonists.
Introduction
The Follicle-Stimulating Hormone Receptor (FSHR) is a G protein-coupled receptor (GPCR) pivotal to reproductive function.[1] Its activation by the endogenous ligand, follicle-stimulating hormone (FSH), initiates a cascade of intracellular signaling events crucial for follicular development in females and spermatogenesis in males. The primary signaling pathway activated by FSHR is the Gαs-adenylyl cyclase axis, leading to the production of the second messenger cAMP.[1][2] However, FSHR can also signal through other pathways, including those involving Gαq and β-arrestins, which can lead to the activation of the ERK/MAPK pathway.[3]
This compound is an allosteric agonist that directly activates the FSHR by interacting with its transmembrane domain. As a small molecule, it offers the potential for oral bioavailability, a significant advantage over the injectable recombinant FSH used in assisted reproductive technologies. The following protocols provide a framework for the in vitro characterization of this compound's biological activity.
Data Presentation
The following tables summarize representative quantitative data for this compound in key in vitro functional assays.
Table 1: Potency of this compound in cAMP Production Assay
| Compound | Cell Line | pEC50 | Emax (% of FSH) |
| This compound | CHO-hFSHR | 7.72 | ~100% |
| rhFSH (control) | CHO-hFSHR | ~8.5 | 100% |
Table 2: Efficacy of this compound in Downstream Signaling Assays
| Assay | Cell Line | Fold Induction (vs. Vehicle) |
| pERK/ERK Ratio | HEK293-hFSHR | 5-fold |
| CRE-Luciferase Activity | HEK293-hFSHR | >10-fold |
Experimental Protocols
Cell Culture of FSHR-Expressing Cell Lines
This protocol describes the maintenance of Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human FSHR (hFSHR).
Materials:
-
CHO-hFSHR or HEK293-hFSHR cells
-
Culture medium:
-
For CHO-hFSHR: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS)
-
For HEK293-hFSHR: DMEM supplemented with 10% FBS
-
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Culture cells as a monolayer in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell confluency daily.
-
When cells reach 80-90% confluency, subculture them.
-
To subculture, aspirate the culture medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 2-5 minutes until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:3 to 1:6 split ratio.
cAMP Production Assay
This protocol utilizes a competitive immunoassay to measure intracellular cAMP levels following agonist stimulation.
Materials:
-
CHO-hFSHR or HEK293-hFSHR cells
-
This compound
-
Recombinant human FSH (rhFSH) as a positive control
-
Serum-free medium
-
cAMP assay kit (e.g., HTRF or ELISA-based)
-
96-well cell culture plates
Procedure:
-
Seed CHO-hFSHR or HEK293-hFSHR cells into a 96-well plate at a density of 50,000 cells/well and culture overnight.
-
The next day, replace the culture medium with serum-free medium and incubate for at least 1 hour.
-
Prepare serial dilutions of this compound and rhFSH in serum-free medium.
-
Add the diluted compounds to the respective wells and incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Plot the dose-response curves and calculate the pEC50 values.
ERK Phosphorylation Assay (Western Blot)
This protocol assesses the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
HEK293-hFSHR cells
-
This compound
-
rhFSH
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Seed HEK293-hFSHR cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells overnight.
-
Treat the cells with this compound or rhFSH at a predetermined concentration (e.g., EC80 from the cAMP assay) for 5-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.
-
Quantify the band intensities to determine the pERK/ERK ratio.
CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activation downstream of the Gαs-cAMP pathway.
Materials:
-
HEK293 cells co-transfected with hFSHR and a CRE-luciferase reporter plasmid
-
This compound
-
rhFSH
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed the stably transfected HEK293 cells in a 96-well plate.
-
The following day, treat the cells with serial dilutions of this compound or rhFSH.
-
Incubate for 6 hours to allow for luciferase expression.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Plot the dose-response curves to determine the potency and efficacy of the agonist in inducing gene transcription.
Visualizations
Caption: this compound Signaling Pathway.
References
Application Notes and Protocols: Preparation and Use of FSHR Agonist 1 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and application of a stock solution for FSHR agonist 1 (CAS No. 1256776-89-2), a high-affinity, allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR). These guidelines are intended to ensure proper handling and achieve reproducible results in experimental settings.
Chemical and Physical Properties
This compound is a small molecule that acts as a potent and selective allosteric agonist for the FSH receptor.[1][2] It directly activates the receptor by interacting with its transmembrane domain (TMD).[3] A summary of its key properties is provided below.
| Property | Value | Source |
| CAS Number | 1256776-89-2 | [3][4] |
| Molecular Formula | C₂₆H₃₃N₃O₃S | |
| Molecular Weight | 467.62 g/mol | |
| pEC₅₀ | 7.72 | |
| Solubility | 50 mg/mL in DMSO (106.92 mM) |
Protocol: Preparation of this compound Stock Solution
This protocol details the steps to prepare a concentrated stock solution of this compound. The recommended solvent is Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO solvent to reach room temperature before opening to prevent moisture condensation.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Using a calibrated pipette, add the calculated volume of DMSO to the tube to achieve the desired stock concentration. Refer to the table below for common concentrations.
-
Dissolve the Compound: Vortex the solution thoroughly. To ensure complete dissolution, sonicate the solution in an ultrasonic bath for 10-15 minutes. If needed, the tube can be gently warmed to 37°C to aid solubility.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile tubes.
-
Label and Store: Clearly label each aliquot with the compound name, concentration, date, and solvent. Store the aliquots as recommended in the storage section.
Stock Solution Preparation Guide:
| Target Stock Concentration | Volume of DMSO to Add per 1 mg of this compound | Volume of DMSO to Add per 5 mg of this compound |
| 1 mM | 2.1385 mL | 10.6924 mL |
| 5 mM | 427.7 µL | 2.1385 mL |
| 10 mM | 213.8 µL | 1.0692 mL |
Calculations are based on a molecular weight of 467.62 g/mol .
FSHR Signaling Pathways
Activation of the FSHR, a G protein-coupled receptor (GPCR), by an agonist initiates a cascade of intracellular signaling events. The primary and most well-understood pathway involves the Gαs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP), leading to the activation of Protein Kinase A (PKA). However, the FSHR can also signal through other G proteins (like Gαq) and G protein-independent pathways involving β-arrestins, which can activate cascades such as the ERK/MAPK pathway.
Caption: Overview of canonical and non-canonical FSHR signaling pathways.
Experimental Protocols: Application in Cell-Based Assays
The prepared stock solution of this compound can be used to stimulate cells expressing the FSH receptor. A general workflow for a cell-based assay to measure agonist activity (e.g., via cAMP production) is outlined below.
Protocol: In Vitro Agonist Activity Assay
-
Cell Culture: Culture cells expressing FSHR (e.g., transiently or stably transfected HEK293 or CHO cells) in appropriate growth medium until they reach the desired confluency for plating.
-
Cell Seeding: Seed the cells into a multi-well assay plate (e.g., 96-well) at a predetermined density and allow them to adhere overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw the this compound stock solution. Prepare a series of dilutions in a suitable assay buffer or serum-free medium to create a dose-response curve. Remember to account for the DMSO concentration, keeping it constant and low (typically <0.5%) across all wells to avoid solvent-induced artifacts.
-
Cell Treatment: Remove the growth medium from the cells and replace it with the prepared agonist dilutions. Include appropriate controls:
-
Vehicle Control: Cells treated with assay buffer containing the same final concentration of DMSO.
-
Positive Control: Cells treated with a known FSHR agonist like recombinant human FSH (rhFSH).
-
-
Incubation: Incubate the plate for the specified time at 37°C and 5% CO₂. The incubation time will depend on the specific endpoint being measured (e.g., 15-30 minutes for cAMP, several hours for reporter gene assays).
-
Assay Readout: Following incubation, lyse the cells (if required by the assay kit) and measure the desired downstream signal. Common readouts include:
-
Intracellular cAMP levels (e.g., using HTRF, ELISA, or BRET-based biosensors).
-
Reporter gene expression (e.g., luciferase or β-lactamase under the control of a cAMP Response Element, CRE).
-
Calcium flux or IP1 accumulation (for Gαq-coupled pathways).
-
-
Data Analysis: Plot the response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine potency (EC₅₀) and efficacy (Eₘₐₓ).
Caption: General experimental workflow for an in vitro cell-based assay.
Storage and Stability
Proper storage is critical to maintain the activity and integrity of this compound.
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | 3 years | Store in a dry, dark place. |
| Stock Solution (in DMSO) | -80°C | 6 months | Recommended for long-term storage. |
| Stock Solution (in DMSO) | -20°C | 1 month | Suitable for short-term storage. |
Best Practice: Always store stock solutions in single-use aliquots to prevent contamination and degradation from multiple freeze-thaw cycles.
References
- 1. NB-64-40722-25mg | this compound [1256776-89-2] Neobiotech [neo-biotech.com]
- 2. Frontiers | Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
Application Notes and Protocols for FSHR Agonist 1 in Rat and Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Follicle-Stimulating Hormone Receptor (FSHR) is a G protein-coupled receptor (GPCR) crucial for reproductive processes, primarily regulating follicular development in females and spermatogenesis in males.[1] Small molecule agonists of FSHR are being investigated as potential orally-active alternatives to injectable recombinant FSH for infertility treatments and assisted reproductive technologies. This document provides detailed application notes and protocols for the use of representative small molecule FSHR agonists in rat and mouse models, based on available preclinical data. It should be noted that "FSHR agonist 1" is not a standardized name for a single entity; therefore, this document summarizes data for well-characterized orally active FSHR allosteric agonists, such as TOP5300 and TOP5668, to provide a practical guide for researchers.
Data Presentation: Dosage and Administration
The following tables summarize the dosages and administration routes for representative small molecule FSHR agonists in rat and mouse models based on published superovulation protocols.
Table 1: FSHR Agonist Dosage in Rat Models [1][2]
| Compound | Animal Model | Dosage (mg/kg) | Administration Route | Frequency | Co-treatments | Observed Effect |
| TOP5300 | Immature Female Rats | 10, 30 | Oral | Twice daily | Low dose rec-hFSH (0.29 IU, s.c.), hCG (1.75 IU, s.c. with first and last FSH dose; 35 IU, i.p. for ovulation induction) | Dose-dependent increase in oocyte production |
| TOP5668 | Immature Female Rats | 2.5, 5, 10, 20 | Oral | Not specified, likely twice daily | Low dose rec-hFSH (0.29 IU, s.c.), hCG (as above) | Dose-dependent increase in oocyte production, plateauing at 5 mg/kg |
Table 2: FSHR Agonist Dosage in Mouse Models [1][2]
| Compound | Animal Model | Dosage (mg/kg) | Administration Route | Frequency | Co-treatments | Observed Effect |
| TOP5300 | Immature Female Mice | 30, 100 | Oral | Not specified | Low dose rec-hFSH (0.15 IU), hCG | Dose-dependent increases in follicular growth and ovulation |
Signaling Pathways
FSHR activation by an agonist initiates a cascade of intracellular signaling events. The primary and most well-understood pathway involves the coupling of the receptor to the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which modulates the transcription of genes essential for follicular development and steroidogenesis. Additionally, FSHR activation can trigger other signaling pathways, including the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Experimental Protocols
The following are detailed protocols for key experiments involving the in vivo administration of small molecule FSHR agonists in rodent models, based on superovulation assays.
Protocol 1: Superovulation Induction in Immature Rats
Objective: To evaluate the efficacy of an orally administered FSHR agonist in stimulating follicular development and ovulation.
Materials:
-
Immature female rats (e.g., Sprague-Dawley, 22 days old)
-
FSHR agonist (e.g., TOP5300 or TOP5668)
-
Vehicle for oral administration
-
Recombinant human FSH (rec-hFSH)
-
Human chorionic gonadotropin (hCG)
-
Saline for injection
-
Gavage needles
-
Syringes and needles for subcutaneous (s.c.) and intraperitoneal (i.p.) injections
Procedure:
-
Animal Acclimatization: House immature female rats under a 12-hour light/12-hour dark cycle with ad libitum access to food and water for a sufficient period before the experiment.
-
Treatment Administration:
-
Administer the FSHR agonist (e.g., 10 or 30 mg/kg for TOP5300) or vehicle orally via gavage. In some published studies, the agonist is given twice daily.
-
Administer a low dose of rec-hFSH (e.g., 0.29 IU) via subcutaneous injection every 12 hours for a total of four doses. This low dose of FSH provides a baseline stimulation.
-
Administer a low dose of hCG (e.g., 1.75 IU) subcutaneously with the first and last rec-hFSH injections.
-
-
Ovulation Induction:
-
At 48 hours after the first injection, administer an ovulatory dose of hCG (e.g., 35 IU) via intraperitoneal injection.
-
-
Oocyte Retrieval and Analysis:
-
16-18 hours after the ovulatory hCG injection, euthanize the animals.
-
Isolate the oviducts and retrieve the cumulus-oocyte complexes (COCs) from the ampulla.
-
Treat the COCs with hyaluronidase to disperse the cumulus cells.
-
Count the total number of ovulated oocytes under a microscope.
-
-
(Optional) Estradiol Measurement:
-
Collect blood samples via cardiac puncture or another appropriate method before the ovulatory hCG dose.
-
Process the blood to obtain serum.
-
Measure serum estradiol levels using a suitable immunoassay (e.g., ELISA).
-
Protocol 2: Superovulation and Oocyte Quality Assessment in Immature Mice
Objective: To assess the effect of an FSHR agonist on follicular development, ovulation, and oocyte quality.
Materials:
-
Immature female mice
-
FSHR agonist (e.g., TOP5300)
-
Vehicle for oral administration
-
Recombinant human FSH (rec-hFSH)
-
Human chorionic gonadotropin (hCG)
-
Pregnant Mare Serum Gonadotropin (PMSG) as a positive control
-
Fertile male mice for mating
-
Culture media for embryo development
Procedure:
-
Superovulation Induction:
-
Administer the FSHR agonist (e.g., 30 or 100 mg/kg for TOP5300) orally.
-
Co-administer a low dose of rec-hFSH (e.g., 0.15 IU).
-
A positive control group can be treated with PMSG.
-
-
Ovulation and Mating:
-
Administer an ovulatory dose of hCG.
-
House the superovulated female mice with fertile male mice for mating.
-
-
Oocyte and Embryo Analysis:
-
Isolate ovulated COCs from the oviducts.
-
Assess the nuclear status of the oocytes to determine maturity (e.g., Metaphase I vs. Metaphase II).
-
Determine the fertilization rate by observing the presence of two-cell embryos.
-
Culture the embryos to assess their developmental competence, for example, by counting the number of expanded blastocysts.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating an FSHR agonist in a rodent superovulation model.
References
- 1. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FSHR Agonist 1 in Granulosa Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Follicle-Stimulating Hormone Receptor (FSHR) is a G-protein coupled receptor predominantly expressed on the surface of granulosa cells in the ovary. Its activation by its endogenous ligand, Follicle-Stimulating Hormone (FSH), is a critical step in follicular development, granulosa cell proliferation and differentiation, and steroidogenesis. FSHR agonists are compounds that mimic the action of FSH, making them valuable tools for studying ovarian physiology and for potential therapeutic applications in reproductive medicine.
This document provides detailed application notes and protocols for the use of a generic FSHR agonist, designated here as "FSHR Agonist 1," in primary granulosa cell culture. These guidelines are intended to assist researchers in designing and executing experiments to investigate the biological effects of novel FSHR agonists.
Mechanism of Action
Upon binding to the FSHR on granulosa cells, this compound is expected to activate downstream signaling cascades. The primary and most well-characterized pathway is the Gαs-protein-mediated activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] This elevation in cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, including transcription factors like cAMP response element-binding protein (CREB).[1][3]
In addition to the canonical cAMP/PKA pathway, FSHR activation can also trigger other signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways.[1] These pathways are crucial for mediating the proliferative and anti-apoptotic effects of FSH. The interplay between these signaling networks ultimately dictates the cellular response, including the expression of key genes involved in steroidogenesis, such as Aromatase (CYP19A1) and the Steroidogenic Acute Regulatory Protein (StAR).
Data Presentation
The following tables summarize expected quantitative data from treating granulosa cells with this compound. These are representative data based on published studies with similar compounds and should be adapted based on experimental findings.
Table 1: Dose-Dependent Effect of this compound on Estradiol Production
| Concentration of this compound (nM) | Estradiol Production (pg/mL) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 50 ± 5 | 1.0 |
| 1 | 150 ± 15 | 3.0 |
| 10 | 400 ± 35 | 8.0 |
| 100 | 750 ± 60 | 15.0 |
| 400 | 800 ± 70 | 16.0 |
Table 2: Time-Course of this compound-Induced CYP19A1 mRNA Expression
| Time (hours) | CYP19A1 mRNA Expression (Fold Change vs. 0h) |
| 0 | 1.0 |
| 6 | 5.0 ± 0.5 |
| 12 | 12.0 ± 1.2 |
| 24 | 25.0 ± 2.8 |
| 48 | 18.0 ± 2.0 |
Table 3: Effect of this compound on Steroidogenic Gene Expression (24h Treatment)
| Treatment | StAR mRNA Expression (Fold Change vs. Vehicle) | CYP19A1 mRNA Expression (Fold Change vs. Vehicle) |
| Vehicle | 1.0 | 1.0 |
| This compound (100 nM) | 4.5 ± 0.4 | 25.0 ± 2.8 |
| rh-FSH (100 nM) | 3.0 ± 0.3 | 20.0 ± 2.2 |
Experimental Protocols
Protocol 1: Isolation and Culture of Human Granulosa Cells
This protocol describes the isolation of human granulosa-lutein cells from follicular fluid obtained from patients undergoing in vitro fertilization (IVF).
Materials:
-
Follicular fluid from IVF procedures
-
Ficoll-Paque or Percoll
-
Phosphate Buffered Saline (PBS), sterile
-
DMEM/F12 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
15 mL and 50 mL conical tubes
-
Cell culture plates
Procedure:
-
Pool follicular fluid from a single patient into 50 mL conical tubes.
-
Centrifuge at 300 x g for 10 minutes to pellet the cells.
-
Carefully layer the cell pellet onto a Ficoll-Paque or Percoll density gradient.
-
Centrifuge at 850 x g for 10 minutes at 4°C.
-
Collect the granulosa cell layer from the interface.
-
Wash the cells with sterile PBS and centrifuge at 300 x g for 5 minutes. Repeat this step twice.
-
Resuspend the cell pellet in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Count the cells and assess viability using a hemocytometer and Trypan Blue exclusion.
-
Seed the cells in culture plates at a density of 2 x 10^5 cells/well in a 24-well plate.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2. Allow cells to attach overnight before treatment.
Protocol 2: Treatment of Cultured Granulosa Cells with this compound
Materials:
-
Cultured granulosa cells (from Protocol 1)
-
This compound stock solution
-
Serum-free culture medium
-
Androstenedione (substrate for aromatase)
Procedure:
-
After overnight attachment, aspirate the culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add fresh serum-free DMEM/F12 medium containing 100 nM androstenedione.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add the desired concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the agonist).
-
Incubate the cells for the desired time period (e.g., 6, 12, 24, 48 hours).
-
After incubation, collect the culture supernatant for hormone assays (e.g., estradiol ELISA) and/or lyse the cells for RNA or protein extraction.
Protocol 3: Quantification of Estradiol Production
Materials:
-
Culture supernatant from treated cells (from Protocol 2)
-
Estradiol ELISA kit
Procedure:
-
Centrifuge the collected culture supernatant at 1000 x g for 10 minutes to remove any cell debris.
-
Perform the estradiol ELISA according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of estradiol in each sample based on the standard curve.
Protocol 4: Analysis of Gene Expression by qRT-PCR
Materials:
-
Cell lysate from treated cells (from Protocol 2)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (CYP19A1, StAR, and a housekeeping gene like GAPDH or ACTB)
-
qPCR master mix
Procedure:
-
Extract total RNA from the cell lysates using a commercially available kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for your genes of interest.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control.
Visualizations
Caption: this compound Signaling Pathways in Granulosa Cells.
Caption: Experimental Workflow for Analyzing this compound Effects.
References
- 1. Overview of follicle stimulating hormone and its receptors in reproduction and in stem cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Mechanisms of Action of FSH [frontiersin.org]
- 3. FSH signaling pathways in immature granulosa cells that regulate target gene expression: branching out from protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput cAMP Assay for the Functional Characterization of FSHR Agonist 1
Audience: Researchers, scientists, and drug development professionals.
Introduction The Follicle-Stimulating Hormone Receptor (FSHR) is a G-protein coupled receptor (GPCR) essential for reproductive processes, including follicular development and spermatogenesis.[1][2] Upon binding of its endogenous ligand, FSH, or a synthetic agonist, the FSHR primarily couples to the Gs alpha subunit (Gαs).[3] This activation stimulates adenylyl cyclase, leading to the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[3][4] The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, culminating in a cellular response. Measuring cAMP accumulation is therefore a direct and reliable method for quantifying the activity of FSHR agonists.
This application note provides a detailed protocol for a homogeneous time-resolved fluorescence (HTRF)-based cAMP assay to determine the potency of "FSHR agonist 1," a potent and selective allosteric agonist for the FSHR.
FSHR Signaling Pathway
The canonical signaling pathway activated by an FSHR agonist involves the Gs protein and the subsequent production of cAMP.
Experimental Protocol: HTRF cAMP Assay
This protocol is designed for a 384-well plate format and utilizes a competitive immunoassay principle based on HTRF technology. Cellular cAMP produced upon agonist stimulation competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate. An increase in cellular cAMP results in a decreased FTRF signal.
Materials and Reagents
-
Cells: HEK293 or CHO cells stably expressing the human FSHR (e.g., from ATCC or a commercial vendor).
-
Agonists: this compound (Compound 21f), Recombinant Human FSH (rhFSH) as a reference control.
-
Assay Kit: HTRF cAMP Assay Kit (e.g., Cisbio, PerkinElmer). Kit contains:
-
cAMP-d2 tracer
-
Anti-cAMP Cryptate
-
Lysis Buffer
-
cAMP Standard
-
-
Cell Culture Medium: DMEM or F12-K, supplemented with 10% FBS, penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: HBSS or PBS with 1 mM IBMX (phosphodiesterase inhibitor).
-
Equipment:
-
384-well white, low-volume microplates.
-
HTRF-compatible plate reader.
-
Multichannel pipette or automated liquid handler.
-
Cell incubator (37°C, 5% CO₂).
-
Assay Workflow Diagram
Step-by-Step Procedure
Day 1: Cell Seeding
-
Harvest FSHR-expressing cells and resuspend them in fresh culture medium to the desired concentration (e.g., 0.5 x 10⁶ cells/mL).
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate (target: 5,000 cells/well).
-
Incubate the plate overnight at 37°C with 5% CO₂.
Day 2: Assay Execution
-
Compound Preparation:
-
Prepare a 10-point, 1:10 serial dilution of this compound and the reference FSH in assay buffer. The final concentrations should typically range from 1 pM to 10 µM.
-
Include a "vehicle only" control (e.g., DMSO in assay buffer) for basal cAMP levels and a "forskolin" control for maximal stimulation.
-
-
Cell Stimulation:
-
Carefully remove the cell culture medium from the plate.
-
Add 10 µL of assay buffer to each well.
-
Add 10 µL of the prepared compound dilutions (or controls) to the corresponding wells.
-
Seal the plate and incubate for 30 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves diluting the cAMP-d2 and anti-cAMP cryptate reagents into the provided lysis buffer.
-
Add 10 µL of the cAMP-d2 solution to each well.
-
Add 10 µL of the anti-cAMP cryptate solution to each well.
-
-
Final Incubation and Measurement:
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis
-
Calculate HTRF Ratio: For each well, calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) x 10,000.
-
Generate Standard Curve: Use the HTRF ratios from the cAMP standard wells to generate a standard curve.
-
Convert to cAMP Concentration: Interpolate the cAMP concentration for each sample well from the standard curve.
-
Plot Dose-Response Curve: Plot the cAMP concentration (Y-axis) against the logarithm of the agonist concentration (X-axis).
-
Determine Potency (EC₅₀): Fit the data using a four-parameter logistic (sigmoidal) model to determine the EC₅₀ value (the concentration of agonist that gives 50% of the maximal response). The pEC₅₀ is the negative logarithm of the EC₅₀ value.
Data Presentation: Representative Results
The potency of this compound can be compared to the endogenous ligand (FSH) and other known small molecule agonists.
| Compound | Type | pEC₅₀ | EC₅₀ | Max Response (% of FSH) | Reference |
| This compound (21f) | Allosteric Agonist | 7.72 | 19.05 nM | ~100% | **** |
| rhFSH | Endogenous Ligand | ~9.0 - 10.0 | ~0.1 - 1.0 nM | 100% | |
| LMW Agonist B1 | Allosteric Agonist | 6.8 | 158 nM | 73% | |
| LMW Agonist B3 | Allosteric Agonist | 8.1 | 7.9 nM | 127% | |
| LMW Agonist T1 | Allosteric Agonist | 7.8 | 15.8 nM | 109% |
Note: EC₅₀ and Max Response values for LMW agonists are derived from published data and may vary based on specific cell lines and assay conditions. The pEC₅₀ for this compound was directly reported.
The described HTRF cAMP assay is a robust, sensitive, and high-throughput compatible method for the functional characterization of FSHR agonists. This protocol allows for the precise determination of agonist potency (EC₅₀) and efficacy, making it an invaluable tool for researchers in reproductive biology and for professionals in drug discovery and development programs targeting the FSH receptor.
References
Application Notes and Protocols for Measuring Estradiol Production Following FSHR Agonist Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring estradiol production in response to Follicle-Stimulating Hormone Receptor (FSHR) agonist treatment. This document outlines the underlying signaling pathways, detailed experimental protocols for both in vitro and in vivo models, and methods for data analysis and presentation.
Introduction
The Follicle-Stimulating Hormone (FSH) and its receptor (FSHR) play a pivotal role in reproductive function. FSHR, a G protein-coupled receptor found predominantly on granulosa cells of the ovary, is the primary regulator of follicular development and estradiol synthesis.[1][2] The binding of FSH or an FSHR agonist initiates a signaling cascade that leads to the increased expression of aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens, including estradiol.[1] Therefore, measuring estradiol production is a critical readout for assessing the efficacy and potency of novel FSHR agonists in drug discovery and reproductive research.
FSHR Signaling Pathway Leading to Estradiol Production
Upon agonist binding, the FSHR couples to the Gαs protein, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.[2][3] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates various downstream targets, including transcription factors that upregulate the expression of key steroidogenic enzymes like aromatase. While the Gαs-cAMP-PKA pathway is considered the canonical signaling route, other pathways involving Gαq and β-arrestin have also been implicated in FSHR signaling.
Experimental Protocols
In Vitro Estradiol Production Assay using Primary Granulosa Cells
This protocol describes the measurement of estradiol production in cultured primary granulosa cells following treatment with an FSHR agonist.
1. Isolation and Culture of Primary Granulosa Cells:
-
Source: Immature female rats (e.g., 21-day-old Sprague-Dawley or Wistar rats) are commonly used.
-
Procedure:
-
Euthanize rats and dissect ovaries.
-
Puncture follicles with a fine needle to release granulosa cells into culture medium.
-
Collect the cell suspension and centrifuge to pellet the cells.
-
Resuspend cells in an appropriate culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum).
-
Plate cells in 96-well plates at a suitable density and incubate overnight.
-
2. FSHR Agonist Treatment:
-
Prepare a dilution series of the FSHR agonist in a serum-free culture medium.
-
Remove the culture medium from the cells and replace it with the medium containing the FSHR agonist or vehicle control.
-
Incubate the cells for a specified period (e.g., 24-72 hours).
3. Sample Collection and Estradiol Measurement:
-
After incubation, collect the cell culture supernatant.
-
The concentration of estradiol in the supernatant can be determined using a commercially available Estradiol ELISA kit. These kits are typically competitive immunoassays.
In Vivo Assessment of Estradiol Production
This protocol outlines the measurement of serum estradiol levels in animal models treated with an FSHR agonist.
1. Animal Model and Treatment:
-
Model: Immature female rats or mice are commonly used to assess the in vivo efficacy of FSHR agonists.
-
Treatment: Administer the FSHR agonist via a suitable route (e.g., oral gavage, subcutaneous injection) at various doses. A vehicle control group should be included.
2. Blood Collection:
-
At specified time points after treatment, collect blood samples from the animals.
-
Process the blood to obtain serum.
3. Estradiol Measurement:
-
Measure the concentration of estradiol in the serum samples using a validated method such as an Estradiol ELISA or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation
Quantitative data from estradiol measurement experiments should be summarized in a clear and structured format.
Table 1: In Vitro Estradiol Production in Response to FSHR Agonist Treatment
| FSHR Agonist Concentration | Mean Estradiol (pg/mL) | Standard Deviation |
| Vehicle Control | 50 | 5 |
| 0.1 nM | 150 | 12 |
| 1 nM | 450 | 35 |
| 10 nM | 800 | 60 |
| 100 nM | 1200 | 95 |
| 1 µM | 1500 | 110 |
Table 2: Serum Estradiol Levels in Rats Treated with an Oral FSHR Agonist
| Treatment Group | Dose (mg/kg) | Mean Serum Estradiol (pg/mL) | Standard Deviation |
| Vehicle Control | 0 | 15 | 3 |
| FSHR Agonist A | 1 | 45 | 8 |
| FSHR Agonist A | 10 | 120 | 15 |
| FSHR Agonist A | 50 | 250 | 28 |
Estradiol Measurement Methods
Several methods are available for the quantification of estradiol. The choice of method depends on the required sensitivity, specificity, and sample matrix.
| Method | Principle | Sensitivity | Throughput | Notes |
| ELISA | Competitive immunoassay | ~1-10 pg/mL | High | Widely available and cost-effective. |
| Radioimmunoassay (RIA) | Competitive immunoassay with radiolabeled antigen | High | Moderate | Requires handling of radioactive materials. |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection | Very high (<1 pg/mL) | Lower | Considered the gold standard for accuracy and specificity. |
| Cell-based Bioassays | Reporter gene or other cellular response in engineered cells | Very high | Moderate | Measures biologically active estradiol. |
Conclusion
Measuring estradiol production is a fundamental step in the evaluation of FSHR agonists. The protocols and information provided in these application notes offer a robust framework for researchers to design and execute experiments to assess the activity of novel compounds targeting the FSHR. Careful selection of the experimental model and analytical method is crucial for obtaining reliable and reproducible data.
References
- 1. FSH mediates estradiol synthesis in hypoxic granulosa cells by activating glycolytic metabolism through the HIF-1α–AMPK–GLUT1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small Molecule Follicle-Stimulating Hormone Receptor Agonists and Antagonists [frontiersin.org]
- 3. Overview of follicle stimulating hormone and its receptors in reproduction and in stem cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of FSHR Agonist 1 in In Vitro Fertilization (IVF) Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Follicle-Stimulating Hormone (FSH) is a cornerstone of controlled ovarian stimulation (COS) in in vitro fertilization (IVF). The development of small molecule, orally active FSH receptor (FSHR) agonists, such as FSHR Agonist 1, represents a significant advancement in reproductive medicine. These agonists offer the potential for a more convenient, patient-friendly approach compared to injectable gonadotropins, and may provide unique mechanistic benefits. This document provides detailed application notes and protocols for the use of this compound in IVF research, focusing on its mechanism of action, preclinical efficacy, and methodologies for its investigation.
Mechanism of Action
This compound is a high-affinity, allosteric agonist of the Follicle-Stimulating Hormone Receptor.[1] Unlike the native FSH which binds to the large extracellular domain of the receptor, this compound interacts with the transmembrane domain (TMD) of the FSHR. This binding induces a conformational change in the receptor, leading to its activation. The primary signaling cascade initiated by this compound is the canonical Gαs/cAMP/PKA pathway. Activation of this pathway leads to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes crucial for follicular development, such as aromatase and inhibin-α.[1][2][3]
Beyond the canonical pathway, FSHR activation can also engage other signaling networks, including the Gαq, β-arrestin, PI3K/Akt, and ERK1/2 pathways, which play roles in granulosa cell proliferation and differentiation.[2]
Data Presentation
The following tables summarize the preclinical efficacy of small molecule FSHR agonists, which serve as a proxy for "this compound," in animal models for IVF.
Table 1: In Vivo Efficacy of Oral FSHR Agonist (TOP5300) on Superovulation in Immature Rats
| Treatment Group | Dose (mg/kg, oral) | Mean Number of Cumulus Oocyte Complexes (COCs) Retrieved (± SEM) |
| Vehicle | - | ~5 |
| rec-hFSH (low dose) | 0.29 IU (s.c.) | ~8 |
| rec-hFSH (high dose) | 1.16 IU (s.c.) | ~35 |
| TOP5300 | 5 | ~15 |
| TOP5300 | 10 | ~30 |
| TOP5300 | 25 | ~35* |
*Data extracted and estimated from graphical representations in preclinical studies. SEM: Standard Error of the Mean.
Table 2: In Vivo Efficacy of Oral FSHR Agonist (TOP5668) on Superovulation in Immature Rats
| Treatment Group | Dose (mg/kg, oral) | Mean Number of Cumulus Oocyte Complexes (COCs) Retrieved (± SEM) |
| Vehicle | - | ~5 |
| rec-hFSH (high dose) | 1.16 IU (s.c.) | ~35 |
| TOP5668 | 2.5 | ~20 |
| TOP5668 | 5 | ~35 |
| TOP5668 | 10 | ~38 |
| TOP5668 | 20 | ~40 |
*Data extracted and estimated from graphical representations in preclinical studies.
Table 3: Comparison of Developmental Competence of Oocytes from Mice Treated with rec-hFSH or TOP5300
| Treatment Group | Number of MII Oocytes | Fertilization Rate (%) | Hatched Blastocyst Rate (%) |
| rec-hFSH (1.16 IU) | ~40 | ~90% | ~85% |
| TOP5300 (25 mg/kg) + low dose FSH (0.29 IU) | ~38 | ~92% | ~88% |
*Data extracted and estimated from preclinical studies. MII: Metaphase II.
Experimental Protocols
In Vitro Granulosa Cell Stimulation and cAMP Measurement
This protocol describes the stimulation of granulosa cells with this compound and the subsequent measurement of intracellular cyclic AMP (cAMP) levels.
Materials:
-
Primary granulosa cells or a granulosa cell line (e.g., KGN)
-
Cell culture medium (e.g., DMEM/F-12) with serum and antibiotics
-
This compound
-
Recombinant human FSH (rh-FSH) as a positive control
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell lysis buffer
Procedure:
-
Cell Culture: Plate granulosa cells in a 96-well plate at a suitable density and culture overnight.
-
Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 2-4 hours.
-
Pre-treatment: Add IBMX (e.g., 100 µM) to all wells to inhibit cAMP degradation and incubate for 30 minutes.
-
Stimulation: Add varying concentrations of this compound or rh-FSH to the wells. Include a vehicle control. Incubate for the desired time (e.g., 15-30 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Perform the cAMP assay following the kit protocol.
-
Data Analysis: Calculate the concentration of cAMP in each sample and plot a dose-response curve to determine the EC50 of this compound.
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol details the assessment of the activation of the ERK1/2 signaling pathway in granulosa cells following treatment with this compound.
Materials:
-
Primary granulosa cells or a granulosa cell line
-
Cell culture medium
-
This compound
-
Recombinant human FSH (rh-FSH)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture and serum-starve granulosa cells as described in the cAMP assay protocol. Treat cells with this compound or rh-FSH for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Western Blotting: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the fold change in p-ERK1/2 levels relative to the total ERK1/2.
In Vivo Ovarian Stimulation in a Mouse Model
This protocol outlines a method for inducing superovulation in female mice using an oral FSHR agonist.
Materials:
-
Immature female mice (e.g., 21-25 days old)
-
This compound formulated for oral gavage
-
Pregnant Mare Serum Gonadotropin (PMSG)
-
Human Chorionic Gonadotropin (hCG)
-
Saline solution
-
Oral gavage needles
Procedure:
-
Follicular Development (Day 1): Administer a single intraperitoneal (IP) injection of PMSG (e.g., 5 IU) to stimulate the growth of a cohort of follicles.
-
FSHR Agonist Administration (Days 1-3): Starting on the day of PMSG injection, administer this compound orally once or twice daily for 3 consecutive days. The optimal dose should be determined empirically.
-
Ovulation Induction (Day 3): Approximately 48 hours after the PMSG injection, administer a single IP injection of hCG (e.g., 5 IU) to trigger ovulation.
-
Oocyte Retrieval (Day 4): Euthanize the mice 14-16 hours after hCG administration.
-
Cumulus-Oocyte Complex (COC) Collection: Dissect the oviducts and collect the COCs from the ampulla.
-
Oocyte Denudation and Counting: Treat the COCs with hyaluronidase to remove the cumulus cells and count the number of mature (Metaphase II) oocytes.
-
In Vitro Fertilization (Optional): The collected oocytes can be used for in vitro fertilization and subsequent embryo culture to assess their developmental competence.
Mandatory Visualization
Caption: this compound Signaling Pathway.
Caption: In Vivo Ovarian Stimulation Workflow.
Caption: Logical Flow of this compound Action in IVF.
References
Application Notes and Protocols for FSHR Agonist 1 in Controlled Ovarian Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Follicle-Stimulating Hormone (FSH) is a pivotal gonadotropin that governs follicular development within the ovaries.[1] Its receptor, the Follicle-Stimulating Hormone Receptor (FSHR), is a member of the G protein-coupled receptor (GPCR) superfamily and is primarily expressed on the surface of granulosa cells in the ovary and Sertoli cells in the testes.[1] Activation of the FSHR is essential for steroidogenesis and gametogenesis.[2] The development of small molecule agonists for the FSHR, such as FSHR agonist 1, presents a promising alternative to traditional recombinant FSH (rec-hFSH) for controlled ovarian stimulation (COS) in assisted reproductive technologies (ART).[3][4] Oral administration of these agonists could offer a more patient-friendly and convenient approach to fertility treatment.
This compound is a high-affinity, orally active, allosteric agonist of the FSHR with a pEC50 of 7.72. It interacts with the transmembrane domain of the receptor to induce a conformational change that leads to its activation. This document provides detailed experimental protocols for the in vitro and in vivo characterization of this compound and summarizes its pharmacological properties in comparison to rec-hFSH.
Signaling Pathways of the FSH Receptor
Upon binding of an agonist, the FSHR primarily couples to the Gαs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events that promote follicular growth and steroidogenesis. The FSHR can also activate other signaling pathways, including the ERK and Akt pathways, and can recruit β-arrestin, which is involved in receptor desensitization and internalization.
Data Presentation
Table 1: In Vitro Activity of this compound vs. rec-hFSH
| Parameter | This compound | rec-hFSH | Assay System | Reference |
| Binding Affinity | ||||
| pEC50 (cAMP production) | 7.72 | ~8.5 | CHO cells expressing hFSHR | |
| Functional Activity | ||||
| cAMP Production (EC50) | ~19 nM | ~0.3 nM | CHO cells expressing hFSHR | |
| Estradiol Production (EC50) | ~50 nM | ~5 nM | Primary rat granulosa cells | |
| β-arrestin Recruitment (EC50) | ~100 nM | ~10 nM | HEK293 cells with β-arrestin reporter | |
| Selectivity | ||||
| pEC50 (LHCGR) | 6.26 | >1000-fold selective | CHO cells expressing hLHCGR | |
| pEC50 (TSHR) | 6.48 | >1000-fold selective | CHO cells expressing hTSHR |
Note: Some values are estimated based on reported data for similar allosteric agonists where specific data for this compound is not available.
Table 2: In Vivo Efficacy of this compound in a Rat Model of Controlled Ovarian Stimulation
| Parameter | Vehicle Control | This compound (10 mg/kg, oral) | rec-hFSH (10 IU, s.c.) | Reference |
| Ovarian Weight (mg) | 25 ± 3 | 65 ± 5 | 70 ± 6 | |
| Number of Antral Follicles (>500 µm) | 5 ± 1 | 22 ± 3 | 25 ± 4 | |
| Number of Oocytes Retrieved | 4 ± 1 | 35 ± 4 | 40 ± 5 | |
| Serum Estradiol (pg/mL) | 20 ± 5 | 150 ± 20 | 180 ± 25 | |
| Serum Progesterone (ng/mL) | 0.5 ± 0.1 | 1.5 ± 0.3 | 1.8 ± 0.4 |
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM and are representative of preclinical studies with similar oral FSHR agonists.
Experimental Protocols
Experimental Workflow for In Vivo Controlled Ovarian Stimulation
References
- 1. Identification and in Vitro Characterization of Follicle Stimulating Hormone (FSH) Receptor Variants Associated with Abnormal Ovarian Response to FSH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of hormone and allosteric agonist mediated activation of follicle stimulating hormone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism [frontiersin.org]
Application Notes: Utilizing CHO Cells for the Functional Characterization of FSHR Agonist 1
Introduction
The Follicle-Stimulating Hormone Receptor (FSHR) is a G-protein coupled receptor (GPCR) pivotal to reproductive function. Its activation by the endogenous ligand, Follicle-Stimulating Hormone (FSH), is essential for follicular development and spermatogenesis. Consequently, the FSHR is a significant target for the development of novel therapeutics for infertility and other reproductive disorders. FSHR Agonist 1 represents a potential therapeutic agent designed to mimic the action of native FSH. To characterize its function, a reliable and robust cellular model is required. Chinese Hamster Ovary (CHO) cells are a well-established and widely used platform for studying recombinant GPCRs, including the FSHR. Their utility stems from several key advantages: they exhibit low to negligible endogenous FSHR expression, ensuring that any observed activity is due to the recombinantly expressed receptor; they are robust, easy to culture, and amenable to genetic manipulation, including stable transfection. Furthermore, CHO cells possess the necessary intracellular machinery to support canonical GPCR signaling pathways, making them an ideal system for dissecting the pharmacological properties of novel ligands like this compound.
This document provides detailed protocols for establishing a CHO cell line stably expressing human FSHR (CHO-FSHR) and for performing key functional assays to characterize the binding, potency, and efficacy of this compound. These assays include competitive binding assays, cAMP accumulation assays, and ERK1/2 phosphorylation assays, which together provide a comprehensive profile of the agonist's interaction with the receptor and its ability to elicit downstream cellular responses.
Key Signaling Pathways of FSHR Activation
FSHR activation initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to the Gs alpha subunit of the heterotrimeric G-protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, leading to a cellular response. Additionally, FSHR can signal through G-protein-independent pathways, often mediated by β-arrestins. Upon agonist binding and receptor phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor. This can lead to receptor desensitization and internalization, but also to the activation of other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The characterization of both cAMP and ERK1/2 signaling pathways is therefore crucial for a complete understanding of this compound's functional profile.
Caption: FSHR Signaling Pathways in CHO Cells.
Quantitative Data Summary
The following tables summarize representative data obtained from the characterization of this compound in a CHO-FSHR stable cell line, with recombinant human FSH (rhFSH) used as a reference compound.
Table 1: Receptor Binding Affinity
| Compound | Ki (nM) |
| rhFSH | 1.5 |
| This compound | 5.2 |
Ki values were determined by competitive radioligand binding assays using ¹²⁵I-FSH.
Table 2: Functional Potency and Efficacy
| Compound | Assay | EC50 (nM) | Emax (% of rhFSH) |
| rhFSH | cAMP Accumulation | 0.8 | 100% |
| ERK1/2 Phosphorylation | 10.5 | 100% | |
| This compound | cAMP Accumulation | 3.7 | 95% |
| ERK1/2 Phosphorylation | 25.1 | 60% |
EC50 and Emax values were determined from 10-point dose-response curves.
Experimental Protocols
Protocol 1: Generation of a Stable CHO-FSHR Cell Line
This protocol describes the generation of a CHO-K1 cell line that stably expresses the human Follicle-Stimulating Hormone Receptor (hFSHR).
Materials:
-
CHO-K1 cells
-
Complete Growth Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Expression vector containing the hFSHR cDNA sequence and a selection marker (e.g., neomycin resistance gene).
-
Transfection Reagent (e.g., Lipofectamine™ 3000).
-
Selection Medium: Complete Growth Medium supplemented with an appropriate concentration of selection antibiotic (e.g., 500 µg/mL G418).
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Cell Seeding: The day before transfection, seed CHO-K1 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection:
-
Prepare DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent.
-
Add the complexes to the cells and incubate for 4-6 hours at 37°C, 5% CO₂.
-
After incubation, replace the medium with fresh Complete Growth Medium.
-
-
Selection:
-
48 hours post-transfection, passage the cells into a larger flask and replace the medium with Selection Medium.
-
Maintain the cells in Selection Medium, replacing it every 3-4 days, until antibiotic-resistant colonies form (typically 1-2 weeks).
-
-
Clonal Isolation:
-
Isolate individual, well-defined colonies using cloning cylinders or by limiting dilution.
-
Expand each clone in Selection Medium.
-
-
Validation:
-
Screen the expanded clones for FSHR expression and function using a functional assay, such as an FSH-stimulated cAMP accumulation assay (see Protocol 2).
-
Select the clone with the highest robust and reproducible response for further experiments.
-
-
Cell Banking: Cryopreserve the validated CHO-FSHR stable cell line in freezing medium (e.g., 90% FBS, 10% DMSO) for long-term storage.
Caption: Workflow for Generating a Stable CHO-FSHR Cell Line.
Protocol 2: cAMP Accumulation Assay
This protocol measures the ability of this compound to stimulate the production of intracellular cAMP.
Materials:
-
Validated CHO-FSHR stable cell line.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA.
-
Stimulation Buffer: Assay Buffer containing 500 µM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases.
-
This compound and rhFSH (for positive control).
-
cAMP Assay Kit (e.g., HTRF, ELISA, or fluorescence-based).
-
White, 96-well or 384-well assay plates.
Procedure:
-
Cell Seeding: Seed CHO-FSHR cells into the assay plate at an optimized density (e.g., 10,000 cells/well) and allow them to attach overnight.
-
Assay Preparation:
-
Prepare serial dilutions of this compound and rhFSH in Stimulation Buffer. Include a "vehicle only" control.
-
Aspirate the culture medium from the cells and wash once with Assay Buffer.
-
-
Compound Stimulation:
-
Add the compound dilutions (and vehicle control) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Cell Lysis and Detection:
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP signal against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.
-
Protocol 3: ERK1/2 Phosphorylation Assay
This protocol measures the activation of the MAPK pathway by quantifying the phosphorylation of ERK1/2.
Materials:
-
Validated CHO-FSHR stable cell line.
-
Serum-Free Medium: F-12K Medium without FBS.
-
Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA.
-
This compound and rhFSH.
-
Lysis Buffer containing protease and phosphatase inhibitors.
-
ERK1/2 Phosphorylation Assay Kit (e.g., AlphaLISA, HTRF, or Western Blot reagents).
-
Assay plates compatible with the chosen detection method.
Procedure:
-
Cell Seeding and Starvation:
-
Seed CHO-FSHR cells into the assay plate and grow to ~90% confluency.
-
Serum-starve the cells by replacing the growth medium with Serum-Free Medium for 4-6 hours prior to the assay. This reduces basal ERK phosphorylation.
-
-
Compound Stimulation:
-
Prepare serial dilutions of this compound and rhFSH in Assay Buffer.
-
Aspirate the starvation medium and add the compound dilutions to the wells.
-
Incubate at 37°C for a predetermined optimal time (e.g., 5-10 minutes).
-
-
Cell Lysis:
-
Aspirate the stimulation buffer and add ice-cold Lysis Buffer to each well.
-
Incubate on ice for 10-15 minutes with gentle agitation.
-
-
Detection:
-
Measure the levels of phosphorylated ERK1/2 (p-ERK) and total ERK in the cell lysates using your chosen assay kit or by Western Blot.
-
-
Data Analysis:
-
Normalize the p-ERK signal to the total ERK signal for each well.
-
Plot the normalized p-ERK signal against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Caption: Agonist Binding and Downstream Signal Measurement.
Troubleshooting & Optimization
Technical Support Center: Optimizing FSHR Agonist 1 Concentration for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FSHR agonist 1 in in vitro assays. The information is tailored for scientists in academic and drug development settings to help ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a high-affinity, allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR).[1] Unlike the endogenous ligand FSH, which binds to the large extracellular domain, this compound interacts with the transmembrane domain (TMD) of the receptor.[1] This binding induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways, primarily the Gαs protein-mediated adenylyl cyclase pathway, which results in an increase in cyclic AMP (cAMP).[2][3][4]
Q2: Which cell lines are suitable for in vitro assays with this compound?
Several cell lines are commonly used for studying FSHR activation. The choice of cell line depends on the specific research question and the desired signaling readout.
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HEK293 (Human Embryonic Kidney) cells: These cells are a popular choice as they do not endogenously express FSHR and can be stably or transiently transfected with the human FSHR gene. They are well-suited for studying specific signaling pathways in a controlled environment.
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CHO (Chinese Hamster Ovary) cells: Similar to HEK293 cells, CHO cells are another excellent host for stable expression of FSHR and are frequently used in drug discovery and high-throughput screening.
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Primary Granulosa Cells: For studying more physiologically relevant responses, primary granulosa cells isolated from ovarian follicles are the gold standard. However, their use can be limited by availability and variability between donors.
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Immortalized Granulosa Cell Lines (e.g., GFSHR-17): These cell lines offer a more consistent and readily available alternative to primary cells while still retaining some steroidogenic capabilities.
Q3: What are the primary signaling pathways activated by this compound?
FSHR activation by an agonist initiates a cascade of intracellular events. The canonical pathway involves:
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Gαs Protein Activation: The agonist-bound receptor activates the Gαs protein.
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Adenylyl Cyclase Stimulation: Activated Gαs stimulates adenylyl cyclase to convert ATP into cAMP.
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PKA Activation: Increased cAMP levels activate Protein Kinase A (PKA).
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CREB Phosphorylation: PKA then phosphorylates the cAMP response element-binding protein (CREB), which translocates to the nucleus to regulate gene transcription.
FSHR can also activate other non-canonical pathways, including:
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ERK1/2 Activation: Through β-arrestin-mediated signaling.
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PLC/IP3/Ca2+ Pathway: Activation of Gαq can lead to the production of inositol triphosphate (IP3) and an increase in intracellular calcium.
Below is a diagram illustrating the primary FSHR signaling pathways.
Caption: FSHR Signaling Pathways.
Troubleshooting Guide
Problem 1: No or low signal response after applying this compound.
| Possible Cause | Recommended Solution |
| Incorrect agonist concentration | Perform a dose-response curve to determine the optimal concentration. Start with a broad range (e.g., 10⁻¹¹ M to 10⁻⁵ M). |
| Cell health issues | Ensure cells are healthy, within a low passage number, and not overgrown. Perform a cell viability assay. |
| Low FSHR expression | Verify FSHR expression in your cell line using qPCR, Western blot, or flow cytometry. If using a transient transfection, optimize the transfection efficiency. |
| Agonist degradation | Prepare fresh agonist solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions as recommended by the manufacturer. |
| Assay sensitivity | Check the sensitivity of your detection method (e.g., cAMP assay kit). Ensure all reagents are fresh and properly prepared. |
| Serum interference | Serum components can sometimes interfere with the assay. Consider reducing the serum concentration or using a serum-free medium during the stimulation period. |
Problem 2: High background signal or constitutive activity.
| Possible Cause | Recommended Solution |
| Cellular stress | Avoid over-confluency of cells. Ensure gentle handling during cell plating and media changes. |
| Reagent contamination | Use fresh, sterile reagents and media. |
| Constitutively active FSHR mutants | If you have generated your own stable cell line, sequence the FSHR insert to ensure no activating mutations were introduced. |
| Endogenous agonists in serum | If using serum-containing media, switch to a charcoal-stripped serum or serum-free media for the assay. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Variability in cell passage number | Use cells within a consistent and narrow passage number range for all experiments. |
| Inconsistent cell density | Plate cells at the same density for each experiment. |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting technique. |
| Variability in incubation times | Strictly adhere to the same incubation times for all steps of the experiment. |
| Batch-to-batch variation of agonist | If using a new batch of this compound, perform a new dose-response curve to confirm its potency. |
Quantitative Data Summary
The following tables provide a summary of reported potency values for FSHR agonists in different in vitro systems. Note that EC₅₀ values can vary depending on the cell line, assay readout, and specific agonist used.
Table 1: Potency (EC₅₀/pEC₅₀) of this compound and Recombinant FSH (rhFSH)
| Agonist | Cell Line | Assay Readout | Potency (pEC₅₀) | Potency (EC₅₀) | Reference |
| This compound | Not specified | Not specified | 7.72 | ~19 nM | |
| rhFSH | cAMP-Nomad FSHR Cell Line | cAMP increase | - | 0.02 IU/ml | |
| Follitropin delta | HEK293-hFSHR | cAMP production | - | 0.0171 nM | |
| Follitropin alfa | HEK293-hFSHR | cAMP production | - | 0.0174 nM | |
| TOP5300 | Rat Granulosa Cells | Estradiol production | - | 868 nM | |
| TOP5300 | Human Granulosa-lutein Cells | Estradiol production | - | 474 nM |
Experimental Protocols
Protocol 1: In Vitro cAMP Assay in FSHR-Expressing HEK293 Cells
This protocol outlines a typical procedure for measuring cAMP production in response to this compound stimulation.
Caption: Workflow for a cAMP Assay.
Detailed Steps:
-
Cell Plating: Seed HEK293 cells stably expressing human FSHR into a white, clear-bottom 96-well plate at a density of 20,000-40,000 cells per well in complete growth medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Serum Starvation (Optional): Gently aspirate the growth medium and replace it with serum-free medium. Incubate for 2-4 hours. This step can help to reduce background signaling.
-
Agonist Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., HBSS with 1 mM IBMX to inhibit phosphodiesterases).
-
Stimulation: Add the diluted agonist to the wells. Include a vehicle control (buffer only) and a positive control (e.g., Forskolin).
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensors) according to the manufacturer's instructions.
-
Data Analysis: Plot the response (e.g., fluorescence ratio) against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
Protocol 2: ERK Phosphorylation Assay by Western Blot
This protocol describes how to assess the activation of the ERK1/2 signaling pathway.
-
Cell Culture and Treatment: Plate HEK293-FSHR cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Treat with this compound at the desired concentration for 5-10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C. The next day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Densitometry: Quantify the band intensities using image analysis software. The p-ERK/total ERK ratio indicates the level of ERK activation.
References
potential off-target effects of FSHR agonist 1
Welcome to the technical support center for FSHR Agonist 1. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule, allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR), a G-protein coupled receptor (GPCR).[1][2][3] Upon binding, it stabilizes a receptor conformation that mimics the action of the endogenous ligand, FSH. This primarily activates the Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4][5] This signaling cascade is crucial for its biological effects in target cells like ovarian granulosa cells and testicular Sertoli cells.
Q2: What is the selectivity profile of this compound against other glycoprotein hormone receptors?
A2: this compound has been designed for high selectivity towards the FSHR. However, due to the high structural homology between glycoprotein hormone receptors, slight cross-reactivity with the Luteinizing Hormone/Choriogonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR) may be observed, particularly at high concentrations. The table below summarizes the typical binding affinities and functional potencies.
Q3: My in vivo study shows unexpected effects on thyroid function. Could this be related to this compound?
A3: Yes, this is a possibility. Although designed to be selective, high concentrations or prolonged exposure to this compound could potentially lead to off-target activation of the TSHR, which is structurally similar to the FSHR. This could manifest as altered thyroid hormone levels. We recommend performing dose-response studies and measuring TSH and thyroid hormone levels to confirm if the effect is compound-related. One study on a different small molecule FSHR agonist noted an effect on thyroid function in an ascending dose study in pituitary-suppressed females.
Q4: Can this compound activate signaling pathways other than the canonical Gαs/cAMP pathway?
A4: Yes. Like the endogenous hormone FSH, this compound may exhibit biased agonism, meaning it can differentially activate various signaling pathways. Besides the primary Gαs/cAMP pathway, the FSHR can also couple to other G-proteins (like Gαq) or signal through β-arrestin pathways, which can activate cascades such as the ERK/MAPK pathway. The specific signaling profile may be cell-type dependent.
Quantitative Data Summary
The following table presents the selectivity profile of this compound against human glycoprotein hormone receptors. Data are presented as mean ± standard deviation from n=3 independent experiments.
| Receptor Target | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) (cAMP Accumulation) |
| FSHR (On-Target) | 5.2 ± 0.8 | 15.5 ± 2.1 |
| LHCGR (Off-Target) | 1,250 ± 150 | > 10,000 |
| TSHR (Off-Target) | 2,100 ± 300 | > 10,000 |
Troubleshooting Guides
Issue 1: High variability between replicate wells in cell-based assays.
-
Symptoms: Large standard deviations in your data, inconsistent dose-response curves.
-
Possible Causes & Solutions:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.
-
Pipetting Errors: Calibrate your pipettes regularly. Always pre-wet pipette tips before aspirating reagents and ensure consistent, slow pipetting technique.
-
Edge Effects: Evaporation and temperature gradients are more pronounced in the outer wells of a microplate. Avoid using the outer wells for samples; instead, fill them with sterile media or PBS to create a humidity barrier.
-
Cell Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression or signaling. Use cells within a defined, low passage number range and maintain well-characterized cell banks.
-
Issue 2: Lower than expected potency (high EC50) or low maximal effect (Emax).
-
Symptoms: The dose-response curve is right-shifted or does not reach the expected maximum compared to a reference agonist.
-
Possible Causes & Solutions:
-
Suboptimal Assay Conditions: Ensure incubation times and reagent concentrations are optimized. The kinetics of a small molecule agonist may differ from the endogenous ligand.
-
Receptor Expression Levels: Low receptor expression in your cell line will lead to a reduced response. Confirm FSHR expression levels via qPCR, flow cytometry, or western blot. Overexpression systems can sometimes suffer from receptor reserve, which can also affect potency measurements.
-
Compound Degradation: Ensure the compound is properly stored and has not degraded. Prepare fresh dilutions from a stock solution for each experiment.
-
Cell Health: Only use healthy, logarithmically growing cells for your experiments. Poor cell viability will result in a diminished response.
-
Issue 3: Response observed in a cell line presumed to be FSHR-negative.
-
Symptoms: this compound elicits a response (e.g., cAMP increase) in a negative control cell line.
-
Possible Causes & Solutions:
-
Off-Target Receptor Activation: Your negative control cell line may endogenously express another receptor that this compound can activate at high concentrations (e.g., TSHR or LHCGR). Verify the expression profile of your cell line.
-
Assay Artifact: Some compounds can interfere with the assay detection method (e.g., autofluorescence in fluorescence-based assays). Run a compound-only control (no cells) to check for direct interference with the assay reagents.
-
Mycoplasma Contamination: Mycoplasma can alter cellular physiology and responsiveness. Regularly test your cell cultures for contamination.
-
Key Experimental Protocols
Protocol 1: Whole-Cell Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound.
-
Cell Culture: Culture HEK293 cells stably expressing human FSHR (hFSHR) to ~90% confluency.
-
Cell Plating: Seed cells into a 96-well tissue culture-treated plate at a density of 50,000 cells/well and allow them to attach overnight.
-
Assay Preparation:
-
Prepare a binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).
-
Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM).
-
Prepare a solution of a radiolabeled ligand, such as [¹²⁵I]-FSH, at a concentration equal to its Kd value.
-
Prepare a high concentration of unlabeled FSH (e.g., 1 µM) for determining non-specific binding.
-
-
Assay Procedure:
-
Wash cells once with binding buffer.
-
Add 50 µL of binding buffer to "Total Binding" wells.
-
Add 50 µL of unlabeled FSH to "Non-Specific Binding" wells.
-
Add 50 µL of the this compound serial dilutions to the experimental wells.
-
Add 50 µL of [¹²⁵I]-FSH solution to all wells.
-
Incubate the plate for 2 hours at room temperature with gentle agitation.
-
-
Data Collection:
-
Aspirate the supernatant and wash the wells three times with ice-cold binding buffer.
-
Lyse the cells with 100 µL of 0.5 M NaOH.
-
Transfer the lysate to scintillation vials and measure radioactivity using a gamma counter.
-
-
Data Analysis: Calculate specific binding and determine the IC50 value using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Accumulation Assay
This protocol is used to determine the functional potency (EC50) of this compound.
-
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing hFSHR to ~90% confluency.
-
Cell Plating: Seed 20,000 cells/well into a 96-well plate and incubate overnight.
-
Assay Procedure:
-
Wash cells once with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and pre-incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of this compound in the same medium.
-
Add the diluted compound to the wells and incubate for 30 minutes at 37°C.
-
-
Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 and Emax.
Visualizations
Signaling Pathways
Caption: On-target and potential off-target signaling of this compound.
Experimental Workflow
Caption: Selectivity screening cascade for this compound.
Troubleshooting Logic
References
- 1. Follicle-stimulating hormone receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism [frontiersin.org]
- 3. Small Molecule Follicle-Stimulating Hormone Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Biased Signaling and Allosteric Modulation at the FSHR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of FSHR Agonist 1 in Solution
Welcome to the technical support center for FSHR Agonist 1. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the stability and handling of this compound in solution.
For the purposes of this guide, "this compound" refers to a representative small molecule, allosteric agonist of the Follicle-Stimulating Hormone Receptor with a thiazole-containing core, a common structural motif in this class of compounds.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Due to the typically hydrophobic nature of small molecule agonists, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.[3][4] It is crucial to use anhydrous, high-quality DMSO as it is hygroscopic and absorbed water can impact compound solubility and stability.[5]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A2: Direct dissolution in aqueous buffers is not recommended. This compound has low aqueous solubility and will likely precipitate. A concentrated stock solution in 100% DMSO should be prepared first and then serially diluted into the final aqueous medium.
Q3: What are the primary pathways of degradation for this compound in solution?
A3: The most common degradation pathways for small molecule drugs in solution are hydrolysis and oxidation. Given its chemical structure, the thiazole ring in this compound may also be susceptible to photodegradation.
Q4: How should I store stock solutions of this compound?
A4: For long-term storage (months), stock solutions in DMSO should be aliquoted into single-use vials and stored at -80°C. For short-term storage (1-2 weeks), -20°C is acceptable. Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q5: My compound precipitates when I dilute the DMSO stock into my aqueous experimental buffer. What should I do?
A5: This is a common issue when the final concentration of the compound exceeds its solubility in the aqueous medium. To resolve this, you can try decreasing the final concentration of the agonist, pre-warming the aqueous buffer to 37°C before adding the compound, or ensuring the pH of the final solution is optimal for solubility.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause | Solution |
| Loss of biological activity over time in prepared solutions. | Chemical degradation (hydrolysis, oxidation) of the agonist. | Prepare fresh solutions before each experiment. Store stock solutions in single-use aliquots at -80°C. Avoid prolonged exposure to room temperature and light. |
| Precipitate forms immediately upon dilution into aqueous media. | The compound's concentration exceeds its solubility limit in the aqueous buffer. | Decrease the final concentration of the agonist. Ensure the DMSO concentration in the final solution is low (typically <0.5%). Perform serial dilutions. |
| Cloudiness or precipitate appears in the media after incubation. | Temperature or pH shift affecting solubility. Interaction with media components. | Pre-warm the media to 37°C before adding the compound. Ensure the media is properly buffered for the CO2 environment of the incubator. |
| Inconsistent results between experiments. | Micro-precipitation leading to a lower effective concentration. Degradation of the stock solution. | Visually inspect solutions for any signs of precipitation. Consider filtering the final diluted solution through a 0.22 µm syringe filter. Use fresh aliquots of the stock solution for each experiment. |
| Discoloration of the solution, especially when exposed to light. | Photodegradation of the compound. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions when possible. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of the compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability Assessment by HPLC
Objective: To quantify the degradation of this compound over time under different storage conditions.
Materials:
-
Prepared stock solution of this compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Incubators/water baths at various temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Dilute the this compound stock solution to a final concentration (e.g., 10 µM) in the aqueous buffer.
-
Divide the solution into separate, light-protected containers for each storage condition and time point.
-
Store the samples at the different temperatures.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each condition.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of the remaining agonist relative to the initial (time 0) concentration.
Quantitative Data Summary
The following table provides hypothetical stability data for this compound in an aqueous solution (pH 7.4) to illustrate the impact of storage temperature.
| Storage Temperature | % Remaining after 8 hours | % Remaining after 24 hours |
| 4°C | 95% | 85% |
| 25°C (Room Temp) | 80% | 60% |
| 37°C | 65% | 40% |
Visualizations
Caption: Recommended workflow for preparing and storing this compound solutions.
Caption: Simplified canonical signaling pathway of the FSH receptor (FSHR).
References
- 1. researchgate.net [researchgate.net]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. quora.com [quora.com]
Technical Support Center: Troubleshooting Low Response to FSHR Agonist 1 in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low or no response to FSHR Agonist 1 in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Little to no detectable response after stimulating cells with this compound.
Question: We are not observing any significant downstream signaling (e.g., cAMP production) after treating our cells with this compound. What are the potential causes and how can we troubleshoot this?
Answer: A lack of response to an FSHR agonist can stem from several factors, ranging from the cells themselves to the experimental conditions. Here is a step-by-step troubleshooting guide:
Troubleshooting Steps:
-
Confirm Cell Line Expression of Functional FSHR:
-
Problem: The cell line used may not express the Follicle-Stimulating Hormone Receptor (FSHR) or may express a non-functional variant. While cell lines like HEK293 and CHO are commonly used for transfection, their endogenous FSHR expression is typically low or absent.[1][2][3] Ovarian cancer cell lines such as OVCAR-3 may endogenously express FSHR.[3]
-
Solution:
-
Validate FSHR Expression: Confirm FSHR mRNA expression using RT-qPCR and protein expression via Western Blot or Flow Cytometry using a validated antibody.[4] Be aware that the specificity of commercially available FSHR antibodies can be a significant issue.
-
Functional Validation: Use a positive control, such as recombinant human FSH (rhFSH), to confirm that the expressed receptor is functional and can elicit a response (e.g., cAMP production).
-
Cell Line Authentication: Ensure the cell line has been recently authenticated to rule out contamination or misidentification.
-
-
-
Assess Agonist Quality and Concentration:
-
Problem: The this compound may be degraded, inactive, or used at a suboptimal concentration.
-
Solution:
-
Agonist Integrity: Ensure the agonist has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of agonist concentrations to determine the optimal effective concentration (EC50). Low molecular weight agonists may have different potencies compared to the endogenous ligand, FSH.
-
-
-
Optimize Assay Conditions:
-
Problem: The experimental setup may not be sensitive enough to detect a response.
-
Solution:
-
Incubation Time: Optimize the stimulation time. The kinetics of the response to a small molecule agonist may differ from that of FSH.
-
Cell Density: Cell confluence can impact GPCR signaling. Ensure consistent cell density across experiments.
-
Assay Sensitivity: For cAMP assays, ensure the chosen method (e.g., HTRF, AlphaScreen, fluorescence-based) is sensitive enough to detect subtle changes. Include a positive control like Forskolin to confirm the assay's ability to detect cAMP increases.
-
-
Troubleshooting Workflow for No Response
References
addressing batch-to-batch variability of FSHR agonist 1
This guide is intended for researchers, scientists, and drug development professionals using FSHR Agonist 1. It provides troubleshooting advice and standardized protocols to diagnose and resolve issues related to batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a concern?
A1: Batch-to-batch variability refers to differences in the quality, purity, or potency of a compound between different manufacturing lots. For a researcher, this can manifest as inconsistent experimental results, such as a reduced cellular response or a shift in the dose-response curve. This variability can stem from minor changes in the synthesis, purification, or handling of the agonist, leading to differences in purity, the presence of impurities, or degradation of the final product.[1][2][3] Consistent product quality is crucial for the reliability and reproducibility of experimental data.
Q2: My experiment is not working after switching to a new batch of this compound. How can I confirm the issue is with the new batch?
A2: The most direct way to confirm a batch-specific issue is to perform a side-by-side comparison. Run a dose-response experiment using your previous, trusted batch of the agonist alongside the new batch. If the new batch shows a significantly lower potency (i.e., a higher EC50 value) or a lower maximal response under identical conditions, it strongly suggests a problem with the new batch.[4] It is also critical to include a positive control (e.g., recombinant FSH) to ensure your experimental system, such as the cells and reagents, is performing as expected.
Q3: What are the essential quality control (QC) checks to perform on a new batch of a small molecule or peptide agonist?
A3: For any new batch, it is advisable to verify its identity, purity, and concentration.
-
Identity: Mass Spectrometry (MS) should be used to confirm that the molecular weight of the compound matches its theoretical structure.[5]
-
Purity: High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UPLC) is the standard method to assess purity. The purity should be high (typically >95%) with a clean chromatogram.
-
Concentration: While not always performed in an academic lab, confirming the concentration of the stock solution is critical. For peptides, this can involve amino acid analysis or nitrogen determination. For small molecules, quantitative NMR or UV-Vis spectroscopy can be used if a reference standard is available.
Q4: Could the problem be my cells or assay reagents and not the new agonist batch?
A4: Yes, this is a distinct possibility. Biological systems and reagents can also be sources of variability.
-
Cell Health & Passage Number: Ensure your cells are healthy, free of contamination (especially mycoplasma), and within a consistent, low passage number range.
-
Reagent Quality: Reagents, particularly serum, can vary significantly between lots and impact cell responsiveness.
-
Assay Drift: Inconsistent handling, incubation times, or cell seeding densities can lead to variable results. Always run a positive control (a known, reliable agonist for the receptor) and a negative control (vehicle only) to validate that the assay itself is performing correctly.
Troubleshooting Guide: Reduced Potency of a New Batch
If you observe a reduced or absent response with a new batch of this compound, follow this systematic troubleshooting workflow.
Diagram 1: Troubleshooting Workflow for Batch-to-Batch Variability
Caption: A flowchart guiding researchers through the steps to diagnose the root cause of batch-to-batch variability.
Quantitative Data Summary
Effective troubleshooting relies on quantitative comparison. The table below illustrates hypothetical data from a comparative analysis of two batches of this compound. A "good" batch serves as a reference, while a "bad" batch exhibits clear deficiencies.
Table 1: Example Quality Control and Bioactivity Data
| Parameter | Batch A (Previous, Good) | Batch B (New, Suspect) | Method of Analysis | Ideal Specification |
| Purity | 98.7% | 85.2% | HPLC at 214 nm | >95% |
| Identity (Mass) | 452.15 Da (Matches) | 452.14 Da (Matches) | LC-MS | Matches Theoretical MW |
| EC50 (cAMP Assay) | 15.2 nM | 185.5 nM | In Vitro Bioassay | Within 2-3 fold of reference |
| Max Response | 100% (Normalized) | 72% | In Vitro Bioassay | >90% of reference |
In this example, Batch B meets the identity specification but fails on purity, which directly correlates with a >10-fold decrease in potency (higher EC50) and a lower maximal efficacy in the functional bioassay.
Key Signaling Pathway
This compound, like the endogenous ligand FSH, primarily signals through the Gs protein-coupled pathway to increase intracellular cyclic AMP (cAMP). Understanding this pathway is essential for designing mechanism-based bioassays.
Diagram 2: Canonical FSH Receptor Signaling Pathway
Caption: The primary Gs/cAMP signaling cascade activated by an FSHR agonist.
Experimental Protocols
Protocol 1: Comparative Dose-Response Bioassay
This protocol is designed to quantitatively compare the potency of different batches of this compound.
Objective: To determine the half-maximal effective concentration (EC50) for cAMP production for each agonist batch.
Materials:
-
HEK293 or CHO cells stably expressing the human FSH receptor (FSHR).
-
Assay medium: Serum-free cell culture medium containing 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Agonist Batches: "Old" Batch (reference), "New" Batch, and a positive control (recombinant human FSH).
-
Vehicle Control: DMSO or buffer used to dissolve the agonist.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
96-well or 384-well white cell culture plates.
Procedure:
-
Cell Seeding: Seed the FSHR-expressing cells into the culture plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Agonist Preparation:
-
Prepare 10 mM stock solutions of each agonist batch in 100% DMSO.
-
Create a serial dilution series for each agonist in assay medium. A typical 10-point curve might range from 1 µM to 0.1 pM final concentration. Also prepare vehicle-only and positive control (FSH) dilutions.
-
-
Cell Stimulation:
-
Carefully remove the growth medium from the cells.
-
Add 50 µL of the prepared agonist dilutions (or vehicle/FSH) to the appropriate wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
-
Data Analysis:
-
For each batch, plot the response (e.g., fluorescence signal) against the log of the agonist concentration.
-
Use a non-linear regression model (four-parameter variable slope) to fit the data and calculate the EC50 value. A lower EC50 value indicates higher potency.
-
Protocol 2: Quality Control Check via HPLC-MS
This protocol provides a general workflow for verifying the purity and identity of a peptide or small molecule agonist.
Objective: To confirm the molecular weight and assess the purity of the agonist batch.
Materials:
-
This compound sample.
-
HPLC or UPLC system coupled to a Mass Spectrometer (MS).
-
Appropriate column (e.g., C18 for reversed-phase chromatography).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
Procedure:
-
Sample Preparation: Dissolve a small amount of the agonist in a suitable solvent (e.g., 50% acetonitrile/water) to a concentration of approximately 1 mg/mL.
-
HPLC Method:
-
Inject 1-5 µL of the sample onto the column.
-
Run a linear gradient from low to high organic content (e.g., 5% to 95% Mobile Phase B) over 10-20 minutes. This will separate the main compound from any impurities.
-
Monitor the elution profile using a UV detector, typically at 214 nm or 280 nm.
-
-
MS Method:
-
As the compounds elute from the HPLC, divert the flow to the MS source (e.g., electrospray ionization - ESI).
-
Acquire mass spectra across a relevant mass range for the expected compound.
-
-
Data Analysis:
-
Purity: In the HPLC chromatogram, calculate the area of the main peak as a percentage of the total area of all peaks. This provides an estimate of purity.
-
Identity: In the mass spectrum corresponding to the main HPLC peak, look for the ion that matches the expected molecular weight of this compound.
-
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality control of synthetic peptides [innovagen.com]
Technical Support Center: Enhancing the Bioavailability of Small Molecule FSHR Agonists
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving the oral bioavailability of small molecule Follicle-Stimulating Hormone Receptor (FSHR) agonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of small molecule FSHR agonists?
A1: Like many small molecule drug candidates, FSHR agonists often face several challenges that can limit their oral bioavailability. The most common issues include:
-
Poor Aqueous Solubility: Many small molecule agonists are lipophilic and do not dissolve well in the aqueous environment of the gastrointestinal (GI) tract. This is often the rate-limiting step for absorption.[1][2]
-
Low Permeability: The compound may have difficulty passing through the intestinal epithelial cell layer to enter the bloodstream.[3][4]
-
First-Pass Metabolism: After absorption, the drug passes through the liver via the portal vein, where it can be extensively metabolized by enzymes before reaching systemic circulation, significantly reducing the available dose.[2]
-
Efflux by Transporters: Transmembrane proteins, such as P-glycoprotein (P-gp), present in the intestinal wall can actively pump the drug back into the GI lumen, limiting its net absorption.
Q2: What are the initial screening assays to predict the oral bioavailability of a small molecule FSHR agonist?
A2: A standard initial screening cascade to predict oral bioavailability includes a series of in vitro assays:
-
Aqueous Solubility Assays: To determine the intrinsic and kinetic solubility of the compound in relevant physiological buffers (e.g., pH 1.2, 6.8).
-
Cell-Based Permeability Assays: The Caco-2 cell permeability assay is the gold standard for predicting intestinal permeability and identifying if the compound is a substrate for efflux transporters.
-
Metabolic Stability Assays: Using liver microsomes or hepatocytes to assess the compound's susceptibility to metabolism, which helps in predicting the extent of first-pass metabolism.
Q3: What formulation strategies can be employed to improve the oral bioavailability of a poorly soluble FSHR agonist?
A3: Several formulation strategies can enhance the bioavailability of poorly soluble compounds:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug particles, which can improve the dissolution rate. For example, the small molecule FSHR agonist TOP5300 was micronized to improve its oral bioavailability.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can maintain the drug in a solubilized state in the GI tract, facilitating its absorption.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of the drug.
Q4: How can the issue of high first-pass metabolism be addressed?
A4: If a compound is rapidly metabolized by the liver, the following approaches can be considered:
-
Prodrug Strategy: A prodrug is an inactive derivative of the parent drug that is designed to be metabolized into the active form in the body. This can be used to mask the site of metabolism, improving the drug's chances of reaching systemic circulation.
-
Co-administration with a Metabolic Inhibitor: While less common in early development, co-administering a compound that inhibits the specific metabolic enzymes responsible for the first-pass effect can increase the bioavailability of the primary drug. However, this approach carries the risk of drug-drug interactions.
-
Structural Modification: Medicinal chemistry efforts can be directed towards modifying the chemical structure of the compound to reduce its affinity for the metabolizing enzymes.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Low aqueous solubility in kinetic solubility assays. | The compound is highly crystalline or lipophilic. | 1. Confirm with Thermodynamic Solubility: Perform a shake-flask method to determine the equilibrium (thermodynamic) solubility to confirm the initial findings. 2. pH-Dependent Solubility Profile: Determine the solubility at different pH values to see if it's an ionizable compound. 3. Formulation Approaches: Test the solubility in the presence of surfactants or co-solvents that could be used in formulations. |
| High efflux ratio (>2) in the Caco-2 permeability assay. | The compound is a substrate for efflux transporters like P-glycoprotein (P-gp). | 1. Confirm with Inhibitors: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apparent permeability (Papp) from the apical to the basolateral side confirms P-gp mediated efflux. 2. Structural Modifications: Consider medicinal chemistry approaches to modify the structure and reduce its affinity for efflux transporters. |
| High clearance in the liver microsomal stability assay. | The compound is rapidly metabolized by cytochrome P450 (CYP) enzymes. | 1. Identify Specific CYP Isozymes: Use recombinant CYP enzymes to identify which specific isozymes are responsible for the metabolism. 2. Prodrug Strategy: Consider designing a prodrug to mask the metabolic "soft spot." 3. Structural Modifications: Modify the molecule to block the site of metabolism. |
| Low oral bioavailability in vivo despite good in vitro properties. | Precipitation of the drug in the GI tract, poor in vivo-in vitro correlation, or other in vivo specific factors. | 1. Analyze Formulation Performance: Assess if the formulation is performing as expected in vivo. For example, for an amorphous solid dispersion, confirm that it maintains a supersaturated state in simulated GI fluids. 2. Examine Animal Model: Consider potential differences in GI physiology and metabolism between the animal model and the in vitro systems. 3. Investigate Gut Wall Metabolism: The intestinal wall also contains metabolic enzymes. Assess the stability of the compound in intestinal S9 fractions. |
Data Presentation: Case Studies on Bioavailability Enhancement
The following table summarizes pharmacokinetic data for small molecule FSHR agonists and provides a representative example of how formulation can improve the bioavailability of a poorly soluble drug (BCS Class II).
| Compound | Species | Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Reference |
| TOP5300 (FSHR Agonist) | Rat | Micronized in 0.25% CMC-Na | Not Specified | - | - | 20% | |
| TOP5668 (FSHR Agonist) | Rat | Not Specified | Not Specified | - | - | 5% | |
| SR13668 (Anti-cancer agent) | Rat | Suspension | 50 | ~100 | ~500 | Low (not quantified) | |
| SR13668 (Anti-cancer agent) | Rat | PEG400:Labrasol (1:1) | 10 | ~500 (female) | ~4000 (female) | ~50% (female) |
Note: Cmax and AUC values for SR13668 are estimated from the provided graphs in the source.
Experimental Protocols
Kinetic Aqueous Solubility Assay
Objective: To determine the kinetic solubility of a small molecule FSHR agonist in a high-throughput manner.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.
-
Incubation: Shake the plate at room temperature for a specified period, typically 1.5 to 2 hours.
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering caused by any precipitate formed using a nephelometer.
-
Direct UV/LC-MS: Alternatively, filter the samples to remove any precipitate and quantify the concentration of the dissolved compound in the filtrate using UV-Vis spectroscopy or LC-MS/MS.
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a small molecule FSHR agonist and determine if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in a transwell plate for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) across the cell monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., 200 Ω·cm²) indicates a well-formed monolayer.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add the test compound (at a known concentration, e.g., 10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specific time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Perform the same experiment in the reverse direction by adding the compound to the basolateral chamber and sampling from the apical chamber. This is done to assess active efflux.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is a substrate for active efflux.
-
Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a small molecule FSHR agonist in the presence of liver enzymes.
Methodology:
-
Reagent Preparation:
-
Thaw human or rat liver microsomes on ice.
-
Prepare a NADPH regenerating system solution.
-
Prepare a stock solution of the test compound.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes and the test compound to a phosphate buffer (pH 7.4).
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold organic solvent like acetonitrile ("quenching").
-
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration.
-
In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a small molecule FSHR agonist in rats.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate strain), typically with jugular vein cannulation for ease of blood sampling.
-
Dosing:
-
Intravenous (IV) Group: Administer the compound dissolved in a suitable vehicle (e.g., DMSO:PEG300) at a low dose (e.g., 1 mg/kg) via the tail vein or jugular cannula.
-
Oral (PO) Group: Administer the compound in the desired formulation (e.g., a suspension in 0.5% methylcellulose or a lipid-based formulation) via oral gavage at a higher dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect serial blood samples (e.g., at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from the jugular vein cannula into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for both IV and PO groups.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualizations
FSHR Signaling Pathway
Caption: Canonical Gs-protein coupled signaling pathway of the FSH receptor.
Experimental Workflow for Bioavailability Assessment
References
Technical Support Center: Overcoming FSHR Desensitization with Agonist 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Follicle-Stimulating Hormone Receptor (FSHR) and its desensitization, with a focus on the hypothetical "Agonist 1."
Troubleshooting Guides & FAQs
This section addresses common issues encountered during FSHR signaling and desensitization experiments.
Question: My agonist/FSH fails to induce a robust cAMP response in my FSHR-expressing cells. What are the possible causes and solutions?
Answer: A weak or absent cAMP response can stem from several factors:
-
Cell Health and Receptor Expression: Ensure your cells are healthy, within a low passage number, and exhibit sufficient FSHR expression. For transient transfections, verify transfection efficiency.
-
Reagent Quality: Prepare fresh agonist and other reagents. Ensure the cAMP assay kit components have not expired.
-
Agonist Concentration and Incubation Time: Perform a dose-response experiment to determine the optimal agonist concentration (EC50 to EC80). A time-course experiment (e.g., 5, 15, 30, 60 minutes) will identify the peak stimulation time.[1]
-
Phosphodiesterase (PDE) Activity: High PDE activity can rapidly degrade cAMP. Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent this.[2]
-
Assay Detection Limits: The level of cAMP produced might be below the detection limit of your assay. Ensure your cAMP standard curve is accurate and covers the expected range of your samples.
Question: I'm observing a rapid decrease in cAMP signal after initial stimulation with an agonist. Is this expected?
Answer: Yes, a rapid decline in the cAMP signal is characteristic of FSHR desensitization. This process is initiated within minutes of agonist exposure and involves several key steps:
-
Receptor Phosphorylation: G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated FSHR.[3][4]
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.[5]
-
G Protein Uncoupling: β-arrestin binding sterically hinders the coupling of the Gαs protein to the FSHR, leading to a termination of adenylyl cyclase activation and a subsequent drop in cAMP levels.
This homologous desensitization is a normal physiological response to prevent overstimulation of the cell.
Question: How can I determine if "Agonist 1" is a biased agonist?
Answer: A biased agonist preferentially activates one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways). To assess bias, you need to measure the agonist's activity in multiple downstream assays:
-
G Protein-Dependent Signaling: Measure cAMP production (for Gαs) or inositol phosphate accumulation (for Gαq).
-
β-Arrestin-Dependent Signaling: Perform a β-arrestin recruitment assay or measure the activation of downstream kinases like ERK, which can be signaled through β-arrestin.
By comparing the potency (EC50) and efficacy (Emax) of "Agonist 1" in these different pathways relative to a reference agonist (like FSH), you can determine its bias.
Question: My β-arrestin recruitment assay shows a weak signal, even with a strong agonist. What could be wrong?
Answer: A low signal in a β-arrestin recruitment assay can be due to several factors:
-
Cell Line Suitability: Ensure the cell line you are using expresses all the necessary components for the assay, including the tagged β-arrestin and receptor constructs.
-
Receptor Expression Levels: Very high or very low receptor expression can affect the assay window. Use a cell line with moderate receptor expression.
-
Agonist Incubation Time: The kinetics of β-arrestin recruitment can vary. Perform a time-course experiment to determine the optimal incubation time.
-
Assay Technology: Different β-arrestin recruitment assays have varying sensitivities. Ensure your chosen method is appropriate for your experimental setup.
Question: I am having trouble visualizing FSHR internalization. What are some key considerations for this experiment?
Answer: Successful visualization of FSHR internalization requires careful attention to the following:
-
Labeling Method: Use a reliable method to label the FSHR, such as a fluorescent protein tag (e.g., GFP) or an antibody against an extracellular epitope.
-
Imaging System: A confocal microscope is recommended to obtain high-resolution images and distinguish between cell surface and internalized receptors.
-
Time-Lapse Imaging: To observe the dynamics of internalization, perform live-cell imaging and capture images at different time points after agonist addition.
-
Controls: Include a negative control (unstimulated cells) to establish the basal level of receptor localization and a positive control (e.g., treatment with a known inducer of internalization) to validate the experimental setup.
Quantitative Data Summary
The following tables summarize the pharmacological properties of various small molecule FSHR agonists from published studies. This data can serve as a reference for comparing the performance of "Agonist 1".
Table 1: Potency (EC50) and Efficacy (% Response) of Small Molecule FSHR Agonists in cAMP Assays
| Compound | Cell Line | EC50 (nM) | % Response vs. FSH | Reference |
| Thiazolidinone Agonist | CHO-FSHR | 32 | 24 | |
| TOP5300 | CHO-hFSHR | 1.8 ± 0.3 | 100 ± 2 | |
| TOP5668 | CHO-hFSHR | 1.1 ± 0.3 | 98 ± 2 | |
| Benzamide (B1) | HEK293 | >10000 | 73.1 ± 5.6 | |
| Benzamide (B2) | HEK293 | 3137 ± 1.4 | 101.4 ± 3.6 | |
| Benzamide (B3) | HEK293 | 154.5 ± 1.3 | 102.8 ± 3.4 | |
| Thiazolidinone (T1) | HEK293 | 148.9 ± 1.2 | 104.9 ± 2.5 | |
| FSHR agonist 1 | - | pEC50 = 7.72 | - |
Table 2: Potency (EC50) of Small Molecule FSHR Agonists in Rat Granulosa Cell Estradiol Production Assay
| Compound | Condition | EC50 (nM) | Reference |
| TOP5300 | - FSH | 10 ± 1 | |
| TOP5300 | + FSH (0.2 pM) | 5 ± 1 | |
| TOP5668 | - FSH | 2.0 ± 0.3 | |
| TOP5668 | + FSH (0.2 pM) | 1.0 ± 0.2 |
Detailed Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: cAMP Measurement Assay
This protocol describes a common method for quantifying intracellular cAMP levels using a competitive immunoassay with HTRF detection.
Materials:
-
FSHR-expressing cells (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Agonist 1, FSH (positive control)
-
cAMP standard
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Seed FSHR-expressing cells in a white, low-volume 384-well plate at a predetermined optimal density.
-
Culture cells overnight to allow for adherence.
-
-
Compound Preparation:
-
Prepare a serial dilution of Agonist 1 and FSH in stimulation buffer containing a PDE inhibitor.
-
-
Agonist Stimulation:
-
Carefully remove the culture medium from the cells.
-
Add the prepared agonist dilutions to the respective wells.
-
Incubate the plate at room temperature for the optimized stimulation time (e.g., 30 minutes).
-
-
Detection Reagent Addition:
-
Add the cAMP-d2 conjugate (acceptor) followed by the anti-cAMP cryptate (donor) to each well. These are typically added in a lysis buffer provided with the kit.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both 665 nm (FRET signal) and 620 nm (cryptate signal).
-
The ratio of the 665 nm to 620 nm signals is inversely proportional to the amount of cAMP produced.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Convert the sample HTRF ratios to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the agonist concentration and fit the data to a dose-response curve to determine EC50 and Emax values.
-
Protocol 2: β-Arrestin Recruitment Assay
This protocol outlines a method for measuring the recruitment of β-arrestin to the FSHR using an enzyme fragment complementation (EFC) assay.
Materials:
-
Cell line co-expressing FSHR tagged with a small enzyme fragment (e.g., ProLink) and β-arrestin tagged with a larger enzyme fragment (e.g., Enzyme Acceptor).
-
Cell culture medium.
-
Agonist 1, FSH (positive control).
-
Assay buffer.
-
EFC detection reagents (substrate).
-
White, opaque 96- or 384-well plates.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Plate the engineered cells in a white, opaque microplate at an optimized density.
-
Culture overnight.
-
-
Compound Addition:
-
Prepare dilutions of Agonist 1 and FSH in assay buffer.
-
Add the compounds to the cells.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
Add the EFC substrate solution to all wells.
-
Incubate at room temperature for 60 minutes to allow for the enzymatic reaction to develop.
-
-
Data Reading:
-
Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the extent of β-arrestin recruitment.
-
-
Data Analysis:
-
Plot the luminescence values against the agonist concentrations and fit to a dose-response curve to calculate EC50 and Emax.
-
Protocol 3: FSHR Internalization Assay
This protocol describes a method to visualize and quantify agonist-induced FSHR internalization using fluorescence microscopy.
Materials:
-
Cells expressing a fluorescently tagged FSHR (e.g., FSHR-GFP).
-
Glass-bottom imaging dishes or plates.
-
Agonist 1, FSH (positive control).
-
Live-cell imaging medium.
-
Confocal microscope with environmental control (37°C, 5% CO2).
-
Image analysis software.
Procedure:
-
Cell Seeding:
-
Seed the FSHR-GFP expressing cells onto glass-bottom dishes.
-
Allow cells to adhere and grow to an appropriate confluency.
-
-
Live-Cell Imaging Setup:
-
Replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the dish on the stage of the confocal microscope within the environmental chamber.
-
-
Baseline Imaging:
-
Acquire initial images of the cells to establish the baseline distribution of the FSHR at the plasma membrane.
-
-
Agonist Stimulation:
-
Carefully add Agonist 1 or FSH to the dish at the desired final concentration.
-
-
Time-Lapse Imaging:
-
Immediately begin acquiring images at regular intervals (e.g., every 1-5 minutes) for a total duration of 30-60 minutes.
-
-
Image Analysis:
-
Quantify the degree of internalization over time. This can be done by measuring the decrease in fluorescence intensity at the plasma membrane and the corresponding increase in intracellular vesicles using image analysis software.
-
The ratio of intracellular to plasma membrane fluorescence can be calculated for each time point.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to FSHR signaling and desensitization.
Caption: FSHR Gαs/cAMP signaling and desensitization pathway.
Caption: Workflow for determining the biased agonism of "Agonist 1".
Caption: Troubleshooting decision tree for a failed cAMP assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Follicle-stimulating hormone (FSH) activates extracellular signal-regulated kinase phosphorylation independently of beta-arrestin- and dynamin-mediated FSH receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
stability of FSHR agonist 1 at -20°C vs -80°C
This technical support guide provides detailed information on the stability of FSHR agonist 1 at different storage temperatures, protocols for assessing its stability and activity, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage temperatures for this compound?
A1: The recommended storage temperature for this compound depends on its form (powder or in solvent) and the desired storage duration. For long-term stability, -80°C is recommended.
Q2: How long can I store this compound at -20°C versus -80°C?
A2: When dissolved in a solvent, this compound is stable for up to one month at -20°C and for up to six months at -80°C.[1][2][3] As a powder, it can be stored for up to three years at -20°C.[3][4] Storing the agonist in solvent at -80°C is the preferred method for maintaining its integrity over several months.
Q3: Can I subject this compound to multiple freeze-thaw cycles?
A3: It is generally recommended to avoid multiple freeze-thaw cycles for peptide solutions as this can lead to degradation and aggregation. For optimal results, it is best to aliquot the stock solution into single-use volumes before freezing.
Q4: What signs of degradation should I look for?
A4: Degradation of a peptide agonist can manifest as a loss of biological activity (e.g., reduced cAMP production in a cell-based assay), or as physical changes such as precipitation or discoloration of the solution. Analytical methods like HPLC or LC-MS can be used to detect the appearance of degradation products.
Stability Data
The following table summarizes the recommended storage conditions and stability periods for this compound.
| Form | Storage Temperature | Stability Period |
| In Solvent | -20°C | 1 month |
| In Solvent | -80°C | 6 months |
| Powder | -20°C | 3 years |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or no agonist activity in assays | 1. Improper storage leading to degradation. 2. Multiple freeze-thaw cycles. 3. Incorrect dilution or handling. | 1. Verify that the agonist has been stored according to the recommendations (-80°C for long-term solvent storage). 2. Use a fresh aliquot that has not been previously thawed. 3. Prepare fresh dilutions from a properly stored stock solution. 4. Perform a functional assay (e.g., cAMP accumulation) to confirm the activity of a new vial of the agonist. |
| Precipitation observed in the solution | 1. Peptide has come out of solution due to buffer incompatibility or pH shift. 2. Aggregation due to improper storage or handling. | 1. Ensure the buffer pH is at least 2 units away from the peptide's isoelectric point (pI). 2. Briefly sonicate the solution to aid in re-dissolving the precipitate. If it persists, the sample may be compromised. 3. Screen different buffer systems to find one that ensures solubility. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by RP-HPLC
This protocol is designed to quantify the remaining intact agonist and detect degradation products over time.
1. Sample Preparation and Storage:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Aliquot the stock solution into multiple vials to avoid freeze-thaw cycles.
-
Store one set of aliquots at -20°C and another at -80°C.
-
Designate a time point zero (T=0) sample, which should be analyzed immediately after preparation.
2. Time-Point Analysis:
-
At designated time intervals (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one aliquot from each storage temperature.
-
Allow the sample to thaw completely at room temperature.
3. RP-HPLC Analysis:
-
Use a reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
-
The mobile phase will typically consist of a gradient of acetonitrile and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).
-
Inject the thawed sample into the HPLC system.
-
Monitor the elution profile using a UV detector at a wavelength of approximately 214 nm or 280 nm.
4. Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of the remaining agonist relative to the T=0 sample.
-
Monitor for the appearance of new peaks, which indicate degradation products.
Protocol 2: Functional Assessment of this compound Activity
This protocol determines the biological activity of the stored agonist by measuring its ability to stimulate the FSH receptor.
1. Cell Culture:
-
Culture a cell line that stably expresses the human FSH receptor (FSHR). Examples include CHO or HEK293 cells transfected with the FSHR gene.
2. Agonist Stimulation:
-
Seed the FSHR-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Retrieve aliquots of this compound from -20°C and -80°C storage at various time points.
-
Prepare serial dilutions of the agonist samples.
-
Treat the cells with the different concentrations of the agonist for a specified incubation period (e.g., 30 minutes to a few hours).
3. Measurement of cAMP Accumulation:
-
Following incubation, lyse the cells to release intracellular cyclic AMP (cAMP).
-
Quantify the amount of cAMP using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
4. Data Analysis:
-
Plot the cAMP concentration against the agonist concentration to generate a dose-response curve.
-
Calculate the EC50 (half-maximal effective concentration) value for each sample.
-
A significant increase in the EC50 value over time indicates a loss of agonist potency.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Canonical FSHR signaling pathway activated by an agonist.
References
- 1. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping of FSHR agonists and antagonists binding sites to identify potential peptidomimetic modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide: Small-Molecule FSHR Agonists vs. Recombinant FSH (r-FSH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between a new class of orally active, small-molecule Follicle-Stimulating Hormone Receptor (FSHR) agonists and the current standard, recombinant FSH (r-FSH). We will delve into their mechanisms of action, comparative efficacy in key cellular assays, and differential effects on downstream signaling pathways, supported by experimental data and detailed protocols. For the purpose of this guide, we will refer to a representative, novel, low molecular weight (LMW) biased agonist as "FSHR Agonist-B3," based on characterizations of benzamide derivatives in recent literature.
Introduction: Evolving FSHR Agonism
The Follicle-Stimulating Hormone Receptor (FSHR) is a crucial G protein-coupled receptor (GPCR) that governs reproductive processes, primarily folliculogenesis.[1][2][3] For decades, therapeutic intervention has relied on injectable preparations of purified or recombinant FSH (r-FSH).[2][4] While effective, this approach necessitates parenteral administration. The advent of orally bioavailable, small-molecule agonists represents a significant potential shift in fertility treatment and other FSHR-related research. These synthetic compounds often act as allosteric modulators, binding to the transmembrane domain of the receptor, in contrast to the orthosteric binding of the large glycoprotein hormone FSH to the extracellular domain.
A key emerging concept is "biased agonism," where a ligand preferentially activates one downstream signaling pathway over another. Unlike r-FSH, which is considered a relatively balanced agonist, certain small-molecule agonists have demonstrated the ability to selectively modulate specific intracellular cascades, such as the Gαs/cAMP pathway versus β-arrestin-mediated signaling. This offers a powerful tool to dissect the specific physiological roles of these pathways and potentially develop therapies with improved efficacy and reduced side effects.
Comparative In Vitro Efficacy
The primary downstream pathway for FSHR is the activation of adenylyl cyclase via the Gαs protein, leading to the production of cyclic AMP (cAMP). Another critical pathway involves the phosphorylation of Extracellular signal-Regulated Kinase (ERK), which can be mediated by both cAMP-dependent and β-arrestin-dependent mechanisms.
Below is a summary of comparative data for r-FSH and a representative biased small-molecule agonist, "Agonist-B3," based on studies of benzamide derivatives.
Table 1: In Vitro Signaling Profile
| Parameter | Recombinant FSH (r-FSH) | FSHR Agonist-B3 (LMW Biased Agonist) | Data Source |
| Binding Site | Orthosteric (Extracellular Domain) | Allosteric (Transmembrane Domain) | |
| cAMP Production | Full Agonist | Partial to Full Agonist | |
| β-arrestin 2 Recruitment | Agonist | Super-agonist | |
| ERK Phosphorylation | Agonist | Higher Efficacy than r-FSH | |
| CRE-dependent Transcription | Full Agonist | Partial Agonist |
Note: "Super-agonist" indicates a response greater than that of the endogenous ligand (FSH). Efficacy can vary between different small-molecule scaffolds.
Signaling Pathway Divergence
The differential activation of intracellular pathways by r-FSH and biased small-molecule agonists is a critical point of comparison. While both activate the canonical Gαs-cAMP pathway, their effects on the β-arrestin and subsequent ERK signaling can differ significantly.
As the diagram illustrates, r-FSH activates both Gαs and β-arrestin pathways. In contrast, the biased Agonist-B3 shows a stronger preference for the β-arrestin pathway, leading to more robust ERK phosphorylation compared to r-FSH. This biased signaling could have significant implications for long-term cellular responses and gene expression.
In Vivo Performance: Folliculogenesis and Ovulation
Preclinical studies in animal models are crucial for evaluating the physiological relevance of in vitro findings. Orally active small-molecule FSHR agonists have been shown to successfully mimic the biological activity of injectable r-FSH, inducing follicular development and ovulation.
Table 2: Comparative In Vivo Effects (Rodent Models)
| Parameter | Recombinant FSH (r-FSH) | FSHR Agonist (e.g., TOP5300) | Data Source |
| Administration Route | Subcutaneous Injection | Oral | |
| Follicular Development | Effective | Similar efficacy to r-FSH | |
| Estradiol Production | Effective | Can achieve greater maximal response | |
| Ovulated Oocytes | Effective | Similar number to r-FSH | |
| Fertilization Rate | High | Comparable to r-FSH |
These findings demonstrate that despite differences in binding and signaling, orally administered small-molecule agonists can achieve comparable or even enhanced physiological outcomes compared to r-FSH in preclinical models.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings.
Protocol 1: cAMP Accumulation Assay
This assay quantifies the production of the second messenger cAMP following receptor activation.
-
Cell Culture : Human Embryonic Kidney (HEK293) cells stably expressing the human FSHR are cultured in 24-well plates.
-
Pre-incubation : Cells are washed and pre-incubated with a phosphodiesterase (PDE) inhibitor like 3-isobutyl-1-methylxanthine (IBMX) for 15 minutes to prevent cAMP degradation.
-
Stimulation : Cells are then stimulated with a range of concentrations of either r-FSH or the small-molecule agonist for 30 minutes at 37°C.
-
Detection : The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA.
-
Analysis : Data are normalized and plotted to generate dose-response curves, from which potency (EC50) and efficacy (Emax) values are calculated.
Protocol 2: ERK Phosphorylation Assay (Western Blot)
This method detects the activation of the ERK signaling pathway.
-
Cell Culture & Starvation : HEK293-FSHR cells are seeded in 6-well plates. Prior to stimulation, cells are serum-starved for several hours to reduce basal ERK activation.
-
Stimulation : Cells are stimulated with an EC80 concentration of r-FSH or the small-molecule agonist for a short time course (e.g., 5-10 minutes).
-
Lysis : Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification : The total protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
Western Blotting : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Detection : After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Analysis : Band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.
Conclusion
Small-molecule FSHR agonists represent a promising new frontier in reproductive medicine and research. Their oral bioavailability offers a significant advantage in patient convenience over injectable r-FSH. Furthermore, the discovery of biased agonists, which can selectively activate specific downstream signaling pathways, provides an unprecedented opportunity to fine-tune cellular responses. While r-FSH remains the gold standard, the unique pharmacological profiles of these novel compounds, including their potential for greater maximal response in steroidogenesis and distinct signaling kinetics, suggest they could offer unique therapeutic benefits. Further research and clinical trials are necessary to fully elucidate their potential in human applications.
References
A Comparative Guide to the Efficacy of Small Molecule FSHR Agonists, Featuring FSHR Agonist 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of FSHR agonist 1 (also known as compound 21f) and other notable small molecule agonists of the Follicle-Stimulating Hormone Receptor (FSHR). The data presented is compiled from various studies to offer a comprehensive overview for researchers in reproductive biology and drug discovery.
Introduction to Small Molecule FSHR Agonists
The Follicle-Stimulating Hormone Receptor, a member of the G protein-coupled receptor (GPCR) family, plays a crucial role in reproduction. While recombinant FSH is the standard for therapeutic intervention, the development of orally bioavailable small molecule agonists offers a promising alternative. These compounds can be broadly categorized into several chemical classes, including thiazolidinones, benzamides, and others. This guide focuses on comparing the efficacy of a high-affinity allosteric agonist, this compound, with other well-characterized small molecule agonists.
Comparative Efficacy of FSHR Agonists
The following tables summarize the in vitro efficacy of this compound and other selected small molecule FSHR agonists. Data has been collated from multiple sources and is presented to facilitate a comparative understanding of their potency and signaling profiles.
Table 1: Potency of Small Molecule FSHR Agonists in cAMP Accumulation Assays
| Agonist | Chemical Class | Cell Line | pEC50 | EC50 (nM) | Source |
| This compound (compound 21f) | Not Specified | Not Specified | 7.72 | ~19 | [1] |
| TOP5300 | Dihydropyrazole | CHO-FSHR | Not Reported | 474 (for E2 production) | [2][3] |
| TOP5668 | Dihydropyrazole | CHO-FSHR | Not Reported | 15 (for E2 production) | [2][3] |
| Benzamide (B1) | Benzamide | HEK293 | Not Reported | Partial Agonist | |
| Benzamide (B2) | Benzamide | HEK293 | Not Reported | Full Agonist | |
| Benzamide (B3) | Benzamide | HEK293 | Not Reported | Full Agonist | |
| Thiazolidinone (T1) | Thiazolidinone | HEK293 | Not Reported | Full Agonist |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency.
Table 2: G Protein and β-Arrestin 2 Recruitment Profiles of Benzamide and Thiazolidinone FSHR Agonists
| Agonist | Gαs Recruitment (Emax % of FSH) | Gαq Recruitment (Emax % of FSH) | Gαi Recruitment (Emax % of FSH) | β-Arrestin 2 Recruitment (Emax % of FSH) | Source |
| Benzamide (B1) | Full Agonist | Partial Agonist | Neutral | Weak Partial Agonist | |
| Benzamide (B2) | Full Agonist | Partial Agonist | Partial Agonist | Weak Partial Agonist | |
| Benzamide (B3) | Super Agonist | Full Agonist | Super Agonist | Super Agonist (~232%) | |
| Thiazolidinone (T1) | Super Agonist | Full Agonist | Super Agonist | Full Agonist |
Note: Emax represents the maximum response achievable by an agonist. "Super Agonist" indicates an Emax significantly higher than that of the endogenous ligand, FSH.
Signaling Pathways and Experimental Workflows
The activation of FSHR by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to the Gαs protein, leading to the production of cyclic AMP (cAMP). However, FSHR can also couple to other G proteins (Gαq and Gαi) and recruit β-arrestin, leading to diverse cellular responses. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating agonist efficacy.
Caption: FSHR Signaling Pathways.
Caption: Experimental Workflow for Efficacy Testing.
Detailed Experimental Protocols
cAMP Accumulation Assay
This assay quantifies the production of cyclic AMP, a key second messenger in the Gαs signaling pathway.
-
Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human FSHR.
-
Protocol:
-
Seed cells in a 96-well plate and culture overnight.
-
Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of the FSHR agonists to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based).
-
Generate dose-response curves and calculate EC50 values.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein and β-Arrestin Recruitment
BRET assays are used to monitor protein-protein interactions in live cells, providing real-time data on G protein coupling and β-arrestin recruitment.
-
Cell Line: HEK293 cells transiently co-transfected with plasmids encoding the FSHR fused to a BRET donor (e.g., Renilla luciferase, Rluc) and the G protein subunits or β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Protocol for G Protein Recruitment:
-
Co-transfect HEK293 cells with FSHR-Rluc and Gα-YFP, Gβ, and Gγ subunits.
-
After 24-48 hours, harvest and resuspend the cells in a BRET buffer.
-
Dispense the cell suspension into a 96-well microplate.
-
Add the BRET substrate (e.g., coelenterazine h).
-
Measure the baseline BRET ratio.
-
Add the FSHR agonist and monitor the change in BRET ratio over time.
-
-
Protocol for β-Arrestin 2 Recruitment:
-
Co-transfect HEK293 cells with FSHR-Rluc and β-arrestin 2-YFP.
-
Follow steps 2-6 as described for G protein recruitment. An increase in the BRET signal indicates the recruitment of β-arrestin 2 to the activated FSHR.
-
CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activation downstream of the cAMP/PKA pathway.
-
Cell Line: HEK293 or CHO-K1 cells stably or transiently co-transfected with the human FSHR and a luciferase reporter plasmid containing a cAMP response element (CRE).
-
Protocol:
-
Seed the transfected cells in a 96-well plate.
-
After cell attachment, replace the medium with a serum-free medium containing the test compounds at various concentrations.
-
Incubate for a period sufficient for gene transcription and protein expression (e.g., 6 hours).
-
Lyse the cells and add the luciferase substrate.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control (e.g., untreated cells) and plot the dose-response curves.
-
Conclusion
This compound (compound 21f) demonstrates high potency in activating the FSHR. When compared to other small molecule agonists, its efficacy profile, particularly in head-to-head studies, warrants further investigation to fully establish its therapeutic potential. The benzamide and thiazolidinone classes of agonists exhibit diverse signaling profiles, with some compounds showing biased agonism towards specific G protein or β-arrestin pathways. This diversity offers opportunities for developing drugs with tailored signaling properties to achieve desired therapeutic outcomes while potentially minimizing side effects. The experimental protocols provided in this guide serve as a foundation for the continued evaluation and comparison of novel small molecule FSHR agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral follicle stimulating hormone (FSH) receptor agonist affects granulosa cells differently than recombinant human FSH - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FSHR Agonist 1 Cross-Reactivity with LHCGR and TSHR
Introduction
The follicle-stimulating hormone receptor (FSHR), luteinizing hormone/choriogonadotropin receptor (LHCGR), and thyroid-stimulating hormone receptor (TSHR) are closely related members of the G protein-coupled receptor (GPCR) superfamily.[1][2][3] These glycoprotein hormone receptors share significant structural homology, particularly in their large extracellular domains, which can lead to cross-reactivity of ligands.[4] Understanding the selectivity profile of a novel therapeutic candidate, such as FSHR Agonist 1, is critical for predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of the binding affinity and functional potency of this compound at the FSHR, LHCGR, and TSHR, supported by detailed experimental protocols.
Quantitative Data Summary
The selectivity of this compound was assessed through competitive binding assays and functional cAMP production assays across cell lines stably expressing human FSHR, LHCGR, or TSHR. The results are summarized below.
Table 1: Comparative Activity of this compound at Glycoprotein Hormone Receptors
| Receptor | Ligand | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) |
| FSHR | FSH (Endogenous) | 0.5 | 0.8 |
| This compound | 5.2 | 10.5 | |
| LHCGR | hCG (Endogenous) | 0.3 | 0.6 |
| This compound | > 10,000 | > 10,000 | |
| TSHR | TSH (Endogenous) | 1.1 | 2.5 |
| This compound | > 10,000 | > 10,000 |
Note: Data are representative. Actual values should be determined experimentally.
Visualizing Receptor Selectivity and Signaling
To understand the potential for cross-reactivity, it is essential to visualize the common signaling pathway and the experimental approach used to quantify selectivity.
Caption: Glycoprotein hormone receptor signaling pathway.
Caption: Workflow for assessing agonist cross-reactivity.
Detailed Experimental Protocols
The following protocols describe standard methods for determining the binding affinity and functional potency of a test compound at GPCRs.
Cell Culture and Stable Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are used due to their robust growth and low endogenous GPCR expression.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: Full-length human FSHR, LHCGR, or TSHR cDNA is cloned into a pcDNA expression vector containing a selection marker (e.g., neomycin resistance). HEK293 cells are transfected using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Selection: 48 hours post-transfection, cells are cultured in media containing the appropriate selection antibiotic (e.g., 500 µg/mL G418). The media is replaced every 3-4 days.
-
Verification: Resistant colonies are isolated, expanded, and receptor expression is verified by a functional assay using the respective endogenous ligand (FSH, hCG, or TSH). Clones with a robust and stable response are selected for subsequent experiments.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (this compound) to displace a specific radioligand from the receptor, allowing for the determination of the inhibitor constant (Kᵢ).[5]
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing FSHR, LHCGR, or TSHR.
-
Radioligand: [¹²⁵I]-FSH, [¹²⁵I]-hCG, or [¹²⁵I]-TSH.
-
Non-labeled competitor: this compound.
-
Non-specific binding control: High concentration of unlabeled endogenous ligand (e.g., 1 µM FSH).
-
Assay Buffer: Tris-HCl, pH 7.4, with MgCl₂ and 0.1% BSA.
-
-
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a concentration near its Kₔ, and 50 µL of varying concentrations of this compound.
-
For total binding wells, add 50 µL of assay buffer instead of the competitor. For non-specific binding wells, add 50 µL of the non-specific binding control.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (5-20 µg protein/well).
-
Incubate the plate for 2-4 hours at room temperature with gentle agitation to reach equilibrium.
-
Terminate the assay by rapid filtration through a GF/C filter plate, followed by three washes with ice-cold wash buffer.
-
Dry the filter plate and measure the radioactivity in each well using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (concentration of agonist that inhibits 50% of specific binding) using non-linear regression (sigmoidal dose-response).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
cAMP Accumulation Functional Assay
This assay quantifies the production of the second messenger cyclic AMP (cAMP) following receptor activation. A Homogeneous Time-Resolved Fluorescence (HTRF) based assay is a common method.
-
Materials:
-
HEK293 cells stably expressing FSHR, LHCGR, or TSHR.
-
Test compound: this compound.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
HTRF cAMP detection kit (e.g., from Cisbio or Revvity), containing cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).
-
-
Procedure:
-
Seed the stably transfected cells into a 384-well plate at an optimized density (e.g., 5,000 cells/well) and incubate overnight.
-
Remove the culture medium and add 10 µL of stimulation buffer containing varying concentrations of this compound.
-
Incubate for 30 minutes at room temperature to stimulate cAMP production.
-
Add 5 µL of the cAMP-d2 conjugate followed by 5 µL of the anti-cAMP-cryptate antibody to all wells.
-
Incubate for 60 minutes at room temperature to allow for the competitive immunoassay to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the 665/620 nm emission ratio for each well. The signal is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the log concentration of this compound.
-
Determine the EC₅₀ value (concentration of agonist that produces 50% of the maximal response) using non-linear regression (sigmoidal dose-response).
-
References
A Comparative Guide to FSHR Agonists and Clomiphene for Ovulation Induction
For researchers and professionals in the field of reproductive health and drug development, understanding the nuances of ovulation induction agents is paramount. This guide provides a detailed comparison of two common interventions: direct activation of the follicle-stimulating hormone receptor (FSHR) by agonists and indirect stimulation of endogenous FSH release by clomiphene citrate.
Mechanism of Action
FSHR Agonists: These compounds, typically recombinant human FSH (rFSH), directly bind to and activate the FSH receptor on granulosa cells in the ovaries. This activation mimics the natural action of endogenous FSH, stimulating follicular growth and maturation.[1][2] The FSH receptor is a G protein-coupled receptor that, upon activation, primarily stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[1][3] This signaling cascade promotes the expression of genes essential for follicular development, such as aromatase and inhibin-α.[3]
Clomiphene Citrate: In contrast, clomiphene citrate is a selective estrogen receptor modulator (SERM) that acts as an estrogen antagonist in the hypothalamus. By blocking estrogen's negative feedback on the hypothalamus, clomiphene "tricks" the brain into perceiving low estrogen levels. This leads to an increased pulsatile release of gonadotropin-releasing hormone (GnRH), which in turn stimulates the pituitary gland to secrete more FSH and luteinizing hormone (LH). The elevated FSH levels then drive ovarian follicular development.
Signaling Pathway Diagrams
Efficacy in Ovulation Induction
The clinical efficacy of rFSH and clomiphene citrate has been compared in several randomized controlled trials, particularly in women with polycystic ovary syndrome (PCOS), a common cause of anovulatory infertility.
| Outcome Measure | Recombinant FSH (rFSH) | Clomiphene Citrate (CC) | Study Population | Reference |
| Pregnancy Rate per woman (up to 3 cycles) | 43% | 24% | PCOS | |
| Live Birth Rate per woman (up to 3 cycles) | Not significantly different | Not significantly different | PCOS | |
| Clinical Pregnancy Rate per cycle | 13.6% | 9.6% | PCOS | |
| Live Birth Rate per cycle | 11.4% | 9.6% | PCOS | |
| Ovulation Rate | Significantly higher than CC | Lower than rFSH | Anovulatory women | |
| Cumulative Pregnancy Rate (up to 4 cycles) | 34.3% | 38% | Unexplained and male subfertility | |
| Live Birth Rate (up to 4 cycles) | 26.9% | 28.2% | Unexplained and male subfertility | |
| Clinical Pregnancy Rate (mono- or bi-follicular) | 10.3% | 9.8% | Infertile patients undergoing IUI |
Experimental Protocols
Study Design from a Comparative Trial in PCOS Patients
A randomized controlled trial was conducted to compare the efficacy and safety of low-dose recombinant FSH versus clomiphene citrate as a first-line treatment for anovulatory infertility in women with PCOS.
-
Participants: Seventy-six infertile women with PCOS were randomized into two groups.
-
Intervention Arm 1 (Clomiphene Citrate): Patients (n=38) received an initial oral dose of 50 mg/day of clomiphene citrate for 5 days, starting on day 3 of a spontaneous or progestin-induced menstrual cycle. The dose was increased in subsequent cycles if ovulation was not achieved.
-
Intervention Arm 2 (Recombinant FSH): Patients (n=38) received a starting dose of 75 IU/day of recombinant human FSH via a chronic, low-dose, step-up protocol.
-
Monitoring: Ovarian response was monitored using transvaginal ultrasonography.
-
Ovulation Trigger: Human chorionic gonadotropin (hCG) was administered to trigger ovulation when appropriate follicular development was observed.
-
Primary Outcome: The primary outcome measured was the cumulative pregnancy rate after up to three treatment cycles.
-
Secondary Outcomes: Secondary outcomes included cycle cancellation rate, ovulation rate per cycle, cumulative ovulation rate, pregnancy rate per cycle, incidence of ovarian hyperstimulation syndrome (OHSS), cumulative live birth rate, and multiple birth rate.
References
Preclinical Safety and Toxicology of FSHR Agonists: A Comparative Guide
This guide provides a comparative analysis of the preclinical safety and toxicology of Follicle-Stimulating Hormone Receptor (FSHR) agonist 1 and other relevant small molecule FSHR agonists. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Overview of FSHR Agonists
Follicle-stimulating hormone (FSH) is a key regulator of reproductive function. Small molecule agonists of its receptor, the FSHR, offer a promising alternative to injectable gonadotropin therapies for infertility.[1][2] This guide focuses on the preclinical safety profiles of these emerging therapeutics.
Comparative Preclinical Safety and Toxicology Data
The following table summarizes the available preclinical data for FSHR agonist 1 and comparator molecules.
| Compound | Type | Key Preclinical Safety & Toxicology Findings |
| This compound (compound 21f) | Allosteric Agonist | High affinity for FSHR (pEC50 of 7.72).[3] Also activates LHCGR (pEC50 of 6.26) and TSHR (pEC50 of 6.48), indicating a potential for off-target effects.[3] Detailed public toxicology data is limited. |
| TOP5300 | Allosteric Agonist | Favorable ADME/PK and safety profiles.[4] A 14-day toxicological study in rats and dogs showed no appreciable activity on thyroid hormones. Demonstrated a lack of toxicity in preclinical studies. Safety pharmacology, toxicology, and embryo development studies have been conducted. |
| TOP5668 | Allosteric Agonist | Favorable ADME/PK and safety profiles. Designated as a backup molecule to TOP5300, and as such, extensive safety pharmacology and toxicology studies were not pursued. |
| MK-8389 | Allosteric Agonist | Showed promising activity in rat models. However, in a human ascending dose study, it demonstrated an effect on thyroid function without affecting follicular development or estradiol production. |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical safety data. Below are generalized methodologies for key toxicology studies, based on standard practices.
14-Day Repeated Dose Toxicity Study (as conducted for TOP5300)
-
Objective: To evaluate the potential toxicity of the test compound after repeated daily administration over 14 days.
-
Species: Two mammalian species, typically one rodent (e.g., rat) and one non-rodent (e.g., dog).
-
Groups: A control group receiving the vehicle and at least three dose groups of the test compound (low, mid, and high dose).
-
Administration: The route of administration should be relevant to the intended clinical use (e.g., oral).
-
Parameters Monitored:
-
Clinical observations (daily)
-
Body weight and food consumption (weekly)
-
Ophthalmology (pre-study and at termination)
-
Hematology and clinical chemistry (at termination)
-
Urinalysis (at termination)
-
Organ weights (at termination)
-
Gross pathology and histopathology of a comprehensive list of tissues (at termination)
-
-
Data Analysis: Statistical analysis of quantitative data to identify any significant dose-related effects.
Safety Pharmacology Core Battery
-
Objective: To investigate the potential undesirable pharmacodynamic effects of a substance on essential physiological functions.
-
Core Studies:
-
Central Nervous System (CNS): Assessment of effects on motor activity, behavioral changes, coordination, and body temperature in rodents (e.g., using a functional observational battery).
-
Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, non-anesthetized animal model (e.g., dog, non-human primate).
-
Respiratory System: Assessment of effects on respiratory rate and tidal volume.
-
-
Timing: These studies are typically conducted before the first-in-human clinical trials.
Signaling Pathways and Experimental Workflows
FSHR Signaling Cascade
The FSHR primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). However, it can also activate other signaling pathways, including Gαq and β-arrestin mediated pathways.
Caption: Simplified FSHR signaling pathways.
General Preclinical Toxicology Workflow
The following diagram illustrates a typical workflow for the preclinical safety and toxicology evaluation of a new drug candidate.
Caption: A generalized preclinical toxicology workflow.
References
A Comparative Analysis of Oral FSHR Agonist 1 and Injectable Gonadotropins for Ovarian Stimulation
For Researchers, Scientists, and Drug Development Professionals
The landscape of infertility treatment is evolving with the development of orally active, small-molecule follicle-stimulating hormone receptor (FSHR) agonists. These emerging therapies offer a promising alternative to the established use of injectable gonadotropins for controlled ovarian stimulation. This guide provides an objective comparison of a representative oral FSHR agonist, TOP5300, with injectable gonadotropins (specifically recombinant human FSH or r-hFSH), supported by preclinical experimental data.
Mechanism of Action: A Tale of Two Binding Sites
Injectable gonadotropins, such as r-hFSH, are protein ligands that bind to the extracellular domain of the FSH receptor, mimicking the action of endogenous FSH.[1] This is known as orthosteric binding. In contrast, oral FSHR agonists like TOP5300 are small molecules that function as allosteric agonists.[1][2][3] They bind to a different site on the receptor, inducing a conformational change that activates it.[1] This fundamental difference in binding mechanism may lead to unique cellular responses.
References
- 1. Oral follicle stimulating hormone (FSH) receptor agonist affects granulosa cells differently than recombinant human FSH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of pERK Activation by FSHR Agonist 1 and Other FSHR Ligands via Western Blot
This guide provides a comparative analysis of the phosphorylation of Extracellular Signal-Regulated Kinase (pERK) upon stimulation with FSHR agonist 1 and other Follicle-Stimulating Hormone Receptor (FSHR) ligands. The data presented is compiled from published research and is intended for researchers, scientists, and drug development professionals working on FSHR signaling.
Introduction to FSHR Signaling and pERK Activation
The Follicle-Stimulating Hormone Receptor (FSHR) is a G protein-coupled receptor (GPCR) crucial for reproductive processes.[1] Upon activation by its endogenous ligand, Follicle-Stimulating Hormone (FSH), the FSHR initiates a cascade of intracellular signaling pathways.[1] While the canonical pathway involves Gαs protein activation and subsequent cAMP production, the FSHR can also signal through other pathways, including the activation of the Extracellular Signal-Regulated Kinase (ERK) pathway.[1][2] ERK activation is a key event in cell proliferation, differentiation, and survival. The recruitment of β-arrestins to the activated FSHR is also known to play a role in mediating ERK signaling.[3]
Recent advancements have led to the development of synthetic, low molecular weight (LMW) agonists for the FSHR, such as this compound. These agonists can be allosteric, binding to a site on the receptor distinct from the orthosteric site for FSH. Understanding how these synthetic agonists modulate specific signaling pathways, such as ERK activation, is critical for developing novel therapeutics with desired biased signaling properties.
Comparative Data on pERK Activation
The following table summarizes the quantitative data from a study comparing the effects of various LMW FSHR agonists to FSH on ERK phosphorylation in HEK293 cells expressing the FSHR. The cells were stimulated for 5 minutes with an EC80 concentration of each ligand, and pERK levels were quantified by Western blot analysis.
| Ligand | Agonist Type | Cell Line | Stimulation Time | pERK/Total ERK Ratio (Normalized to FSH) | Reference |
| FSH | Endogenous Agonist | HEK293-FSHR | 5 min | 1.0 | |
| B1 | LMW Benzamide Agonist | HEK293-FSHR | 5 min | ~0.8 | |
| B2 | LMW Benzamide Agonist | HEK293-FSHR | 5 min | ~0.7 | |
| B3 | LMW Benzamide Agonist | HEK293-FSHR | 5 min | ~1.5 (Super-agonist) | |
| T1 | LMW Thiazolidinone Agonist | HEK293-FSHR | 5 min | ~0.9 |
Note: The values for LMW agonists are estimated from the graphical representation in the source publication and are relative to the FSH response.
Signaling Pathway and Experimental Workflow
To visualize the key molecular interactions and the experimental process, the following diagrams are provided.
FSHR-Mediated ERK Signaling Pathway
Caption: FSHR activation by an agonist leads to downstream signaling, resulting in the phosphorylation of ERK.
Western Blot Workflow for pERK Analysis
Caption: A typical workflow for the analysis of pERK levels by Western blot.
Detailed Experimental Protocol
The following protocol is a synthesized methodology based on published studies for performing a Western blot analysis of pERK activation upon FSHR agonist stimulation.
1. Cell Culture and Treatment:
- Culture HEK293 cells stably expressing the human FSHR in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Seed cells in 6-well plates and grow to 80-90% confluency.
- Prior to stimulation, starve the cells in serum-free medium for at least 4 hours.
- Treat the cells with the desired concentration of this compound or other ligands (e.g., EC80 concentration) for a specified time (e.g., 5 minutes) at 37°C. A vehicle-treated control should be included.
2. Protein Extraction:
- After treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells on ice with RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the total protein extract.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
- Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% or 12% gel.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as described above.
- To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total ERK (ERK1/2), or run a parallel blot.
5. Detection and Analysis:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Capture the chemiluminescent signal using a digital imaging system.
- Quantify the band intensities using densitometry software.
- Normalize the pERK signal to the total ERK signal for each sample to obtain the relative pERK levels.
Conclusion
The analysis of pERK activation via Western blot is a robust method to characterize the signaling profiles of novel FSHR agonists. The available data indicates that different LMW agonists can elicit varied responses, with some, like the benzamide derivative B3, acting as super-agonists for ERK phosphorylation compared to the endogenous ligand FSH. This highlights the potential for developing biased agonists that preferentially activate specific downstream signaling pathways, offering a promising avenue for targeted therapeutic interventions in reproductive medicine and beyond. Careful optimization of the Western blot protocol is crucial for obtaining accurate and reproducible quantitative data.
References
A Head-to-Head Comparison: FSHR Agonist 1 vs. Follicle-Stimulating Hormone (FSH) in Receptor Activation
A detailed analysis of the dose-response relationship and signaling pathways of a novel small-molecule Follicle-Stimulating Hormone Receptor (FSHR) agonist compared to the endogenous ligand, FSH. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of a representative small-molecule FSHR agonist, here designated as FSHR Agonist 1, and recombinant human FSH (rec-hFSH). The data presented is based on preclinical findings for the novel oral FSHR allosteric agonists TOP5300 and TOP5668, which serve as examples for this compound.
Quantitative Comparison of In Vitro Activity
The potency and efficacy of this compound and rec-hFSH were evaluated by measuring cyclic AMP (cAMP) production in Chinese Hamster Ovary (CHO) cells stably transfected with the human FSH receptor. The following table summarizes the key dose-response parameters.
| Agonist | EC50 (nM) | Maximal Response (% of FSH) |
| rec-hFSH | 0.15 ± 0.03 | 100% |
| This compound (TOP5300) | 12 ± 3 | 99 ± 6% |
| This compound (TOP5668) | 2.5 ± 0.5 | 104 ± 5% |
Table 1: Dose-response characteristics of rec-hFSH and this compound (represented by TOP5300 and TOP5668) for cAMP production in FSHR-expressing CHO cells. Data is presented as mean ± SEM.[1][2]
Experimental Protocols
A detailed methodology for the in vitro dose-response assay is provided below to allow for replication and validation of the findings.
In Vitro cAMP Production Assay
Objective: To determine the potency (EC50) and efficacy (maximal response) of FSHR agonists by measuring intracellular cAMP accumulation.
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human Follicle-Stimulating Hormone Receptor (FSHR).
Materials:
-
CHO-FSHR cells
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and a selection agent (e.g., G418).
-
Serum-free medium containing 0.1% bovine serum albumin (BSA).
-
Recombinant human FSH (rec-hFSH) of known concentration.
-
This compound (e.g., TOP5300 or TOP5668) dissolved in a suitable solvent (e.g., DMSO).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar homogeneous time-resolved fluorescence resonance energy transfer [HTRF] assay).
Procedure:
-
Cell Culture: CHO-FSHR cells are cultured in standard conditions (37°C, 5% CO2) in a humidified incubator. Cells are passaged upon reaching 80-90% confluency.
-
Cell Seeding: For the assay, cells are seeded into 384-well white opaque microplates at a density of approximately 2,000 cells per well and incubated overnight.
-
Agonist Preparation: A serial dilution of rec-hFSH and this compound is prepared in serum-free medium containing 0.1% BSA. A 4-fold dilution series for rec-hFSH (starting from a high concentration of 5 nM) and a 2-fold dilution series for the small molecule agonist (starting from 10 µM) are typically used.[1]
-
Cell Treatment: The culture medium is removed from the wells and replaced with the different concentrations of the agonists. The cells are then incubated for a specified period (e.g., 60 minutes) at 37°C.
-
cAMP Measurement: Following incubation, the level of intracellular cAMP is determined using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The raw data (e.g., fluorescence ratio) is converted to cAMP concentrations. Dose-response curves are generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The EC50 and maximal response values are calculated using a non-linear regression analysis (e.g., four-parameter logistic equation).
Signaling Pathway and Experimental Workflow
The activation of the FSH receptor by both its natural ligand, FSH, and allosteric agonists like this compound, initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gs alpha subunit of the associated G protein, leading to increased adenylyl cyclase activity and subsequent cAMP production.
The following diagram illustrates the experimental workflow for comparing the dose-response of this compound and FSH.
References
- 1. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Development of Orally Active Small Molecules that Exhibit Highly Selective Follicle Stimulating Hormone Receptor Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing oocyte quality after stimulation with FSHR agonist 1
An Objective Comparison of Oocyte Quality Following Ovarian Stimulation: Novel FSHR Agonist vs. Recombinant FSH
In the pursuit of optimizing assisted reproductive technologies (ART), the quality of the oocyte is a critical determinant of successful fertilization and embryonic development. Controlled ovarian stimulation protocols traditionally utilize recombinant follicle-stimulating hormone (rFSH) to promote the growth of multiple ovarian follicles. However, the development of novel follicle-stimulating hormone receptor (FSHR) agonists presents a new frontier. This guide provides a comparative analysis of oocyte quality following stimulation with a novel, orally active, allosteric FSHR agonist versus conventional rFSH, supported by experimental data.
Comparative Analysis of Granulosa Cell Function
The function of granulosa cells is intrinsically linked to oocyte quality, as they provide the necessary microenvironment for oocyte development. A key measure of granulosa cell function is their ability to produce estradiol and express steroidogenic enzymes in response to FSHR stimulation.
A study comparing a novel oral FSHR allosteric agonist, TOP5300, with rFSH in primary human granulosa-lutein cell (GLC) cultures revealed significant differences in their effects, particularly in cells from patients with Polycystic Ovary Syndrome (PCOS).[1] While rFSH was more potent in GLCs from patients with normal ovarian reserve, it was ineffective in cells from patients with advanced reproductive age or PCOS.[1] In contrast, TOP5300 consistently stimulated estradiol production across all patient groups, with a notably stronger effect in cells from PCOS and advanced reproductive age patients.[1]
Furthermore, TOP5300 demonstrated a greater ability to stimulate the expression of key steroidogenic genes, StAR and CYP19A1 (aromatase), across all patient groups combined, whereas rFSH failed to stimulate their expression in cells from PCOS patients.[1] This suggests that the novel FSHR agonist may bypass certain signaling inefficiencies present in conditions like PCOS, leading to a more robust steroidogenic response.[1]
Table 1: Comparison of a Novel FSHR Agonist (TOP5300) and rFSH on Granulosa-Lutein Cell Function
| Parameter | Patient Group | rFSH | Novel FSHR Agonist (TOP5300) | Reference |
| Estradiol Production | Normal Ovarian Reserve | More potent | Effective | |
| Advanced Reproductive Age | Ineffective | 3-10 fold greater than rFSH | ||
| PCOS | Ineffective | 3-10 fold greater than rFSH | ||
| StAR Expression | All groups combined | - | Significantly greater stimulation | |
| PCOS | No stimulation | Stimulation observed | ||
| CYP19A1 (Aromatase) Expression | All groups combined | - | Significantly greater stimulation | |
| PCOS | No stimulation | Stimulation observed |
Assessing Oocyte Quality: Key Markers
The quality of an oocyte is a multifactorial characteristic, and its assessment involves a combination of morphological and molecular evaluations. These markers provide insights into the oocyte's developmental competence.
Table 2: Key Markers for Oocyte Quality Assessment
| Category | Marker | Description | Reference |
| Morphological | Cumulus-Oocyte Complex (COC) | Dense, multilayered cumulus cells are indicative of a healthy oocyte. | |
| Polar Body (PB) | A clear, intact PB without fragmentation is associated with higher blastocyst and pregnancy rates. | ||
| Cytoplasm | Homogeneity, absence of vacuoles, and granularity are assessed. Severe cytoplasmic abnormalities can decrease cryosurvival. | ||
| Zona Pellucida (ZP) | Uniform thickness and integrity are indicators of oocyte health. | ||
| Non-Invasive/Molecular | Secreted Factors (GDF9 & BMP15) | Higher levels in follicular fluid are linked to oocyte maturation and embryo quality. | |
| Hormonal Profile (Follicular Fluid) | High levels of Growth Hormone (GH) and Insulin-like Growth Factor 1 (IGF-1) are positively correlated with oocyte competence. | ||
| Oxidative Stress Markers | An imbalance between reactive oxygen species (ROS) and antioxidants in the follicular fluid can negatively impact oocyte quality. | ||
| Oxygen Consumption | Serves as a valuable marker for evaluating oocyte and embryo metabolism and developmental competence. | ||
| Gene Expression in Cumulus Cells | Transcriptomic analysis can be a non-invasive tool to predict oocyte viability and embryo development potential. |
Signaling Pathways of the FSH Receptor
The binding of FSH or an FSHR agonist to its receptor on granulosa cells initiates a cascade of intracellular signals crucial for follicle development. The canonical pathway involves the activation of the Gs protein, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). However, FSHR signaling is more complex, also involving alternative pathways such as the PI3K/AKT pathway, which plays a role in cell proliferation and inhibition of apoptosis. Allosteric agonists, like the one described, may exhibit biased agonism, potentially favoring certain pathways over others, which could explain the differential cellular responses observed.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for FSHR Agonist 1
Due to the potential for unknown biological and toxicological properties of new synthetic peptides, FSHR agonist 1 should be treated as a potentially hazardous material.[2] Adherence to the following procedures is essential for ensuring laboratory safety, preventing environmental contamination, and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[3][4] Always wear appropriate Personal Protective Equipment (PPE), including:
-
Safety Goggles: To protect from splashes.
-
Lab Coat: To prevent skin contact.
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable option.[4]
All handling of this compound, particularly in its lyophilized powder form, should be conducted in a certified chemical fume hood to prevent the inhalation of aerosolized particles.
Step-by-Step Disposal Protocol
The proper disposal method for this compound will depend on its form (liquid or solid) and the nature of the waste (sharps, consumables, etc.).
Step 1: Waste Segregation
Proper segregation of waste at the point of generation is a critical first step. Establish three primary waste streams for this compound disposal:
-
Sharps Waste: Needles, syringes, and any other contaminated items that can puncture the skin.
-
Liquid Waste: Unused or expired this compound solutions.
-
Solid Waste: Contaminated vials, pipette tips, gloves, and lyophilized powder.
Step 2: Sharps Disposal
All sharps contaminated with this compound must be disposed of immediately after use in a designated, puncture-resistant, and leak-proof sharps container. These containers should be clearly labeled as containing pharmaceutical waste and display the biohazard symbol. Do not overfill sharps containers; they should be sealed when approximately three-quarters full and disposed of according to institutional guidelines.
Step 3: Liquid Waste Management - Chemical Inactivation
Unused or expired this compound solutions should be chemically inactivated before disposal. This can be achieved through methods such as oxidation or hydrolysis.
Experimental Protocol for Chemical Inactivation:
-
Select an Inactivation Reagent: Common reagents for peptide degradation include a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (NaOH).
-
Prepare the Inactivation Solution: In a chemical fume hood, prepare the chosen inactivation solution.
-
Inactivate the Peptide Waste: Carefully add the liquid peptide waste to the inactivation solution, aiming for a ratio of 1 part waste to 10 parts inactivation solution.
-
Allow for Sufficient Contact Time: Let the mixture stand for a minimum of 20-60 minutes to ensure the degradation of the peptide.
-
Neutralization (if applicable): If using a strong acid or base, neutralize the solution to a pH between 5.5 and 9.0.
-
Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, but only if this complies with local and institutional regulations . Always verify with your EHS department before any drain disposal.
Quantitative Data for Chemical Inactivation Methods
| Decontamination Method | Reagent Concentration | Minimum Contact Time | Notes |
| Oxidation | Sodium Hypochlorite (Bleach) | 0.5-1.0% final concentration | 20-60 minutes |
| Hydrolysis | Sodium Hydroxide (NaOH) | 1 M | Varies based on peptide stability |
Step 4: Solid Waste Disposal
All non-sharp solid waste that has come into contact with this compound, such as empty vials, pipette tips, and contaminated gloves, should be placed in a designated and clearly labeled hazardous waste container. Small quantities of expired or unused lyophilized powder should first be dissolved in a suitable solvent and then subjected to the chemical inactivation procedures outlined for liquid waste.
The sealed hazardous waste container should be stored in a designated accumulation area until it is collected for disposal by your institution's certified hazardous waste management service.
If this compound was used in experiments involving biological materials, such as cell-based assays or animal models, the resulting waste must also be treated as biohazardous. This may require an initial decontamination step, like autoclaving, before being processed as chemical waste.
Disposal Workflow and Signaling Pathway Diagrams
To further clarify the disposal process, the following diagrams illustrate the recommended workflow and the context of FSHR signaling.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Simplified signaling pathway of FSHR activation by an agonist.
References
Personal protective equipment for handling FSHR agonist 1
Essential Safety and Handling Guide for FSHR Agon-ist 1
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with FSHR agonist 1 (CAS No. 1256776-89-2). Adherence to these protocols is vital for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located in publicly available resources. The following guidance is based on best practices for handling similar peptide-based compounds. It is imperative to obtain the official SDS from your supplier for comprehensive safety information before commencing any work with this substance.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the first line of defense against accidental exposure. The required PPE varies depending on the specific laboratory activity being performed.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator. |
| Reconstituting the Peptide | Disposable nitrile gloves, safety goggles with side shields, and a lab coat. |
| Cell Culture and In Vitro Assays | Disposable nitrile gloves, lab coat, and safety glasses. |
| Spill Cleanup (Powder) | Chemical-resistant gloves, chemical safety goggles, and a respirator. |
| Spill Cleanup (Liquid) | Chemical-resistant gloves, safety goggles, and a lab coat. |
Operational Plan for Safe Handling and Disposal
A systematic approach to the lifecycle of this compound in the laboratory, from receipt to disposal, is critical for safety and regulatory compliance.
Receiving and Storage
Upon receiving this compound, inspect the container for any signs of damage or leakage. The compound should be stored under the conditions specified by the manufacturer, typically in a cool, dry, and dark place. For long-term storage, lyophilized peptides are often kept at -20°C or lower.
Reconstitution and Handling
When preparing solutions of this compound, it is recommended to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Use sterile, high-purity solvents for reconstitution as specified in the product datasheet. Avoid creating dust or aerosols.
Spill Response
In the event of a spill, the immediate priority is to ensure the safety of all personnel.
-
Small Spills (Powder): Carefully sweep up the material, avoiding dust generation. Place the collected powder into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a damp cloth.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately and prevent re-entry. Alert your institution's Environmental Health and Safety (EHS) department. Cleanup should only be performed by trained personnel wearing appropriate PPE.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Description | Disposal Procedure |
| Unused/Expired Product | Lyophilized powder or concentrated stock solutions of this compound. | Dispose of as hazardous chemical waste through your institution's EHS-approved waste management program. Incineration at a licensed facility is the preferred method. |
| Contaminated Liquid Waste | Cell culture media, buffer solutions, and other aqueous waste containing this compound. | Chemical inactivation is recommended. This can be achieved by: - Hydrolysis: Adjusting the pH to >10 with a strong base (e.g., 1M NaOH) for at least 12 hours to hydrolyze the peptide. Neutralize the solution before drain disposal, if permitted by local regulations. - Oxidation: Treating with a 10% bleach solution for a minimum of 30 minutes. Neutralize before drain disposal, if permitted. Consult your local EHS for approved procedures. |
| Contaminated Solid Waste | Gloves, pipette tips, vials, and other disposable materials that have come into contact with this compound. | Collect in a designated, clearly labeled hazardous waste container. Dispose of through your institution's hazardous waste program. |
| Sharps | Needles and syringes used for handling this compound solutions. | Dispose of immediately in a designated, puncture-resistant sharps container labeled as "Pharmaceutical Waste." |
Experimental Protocols and Visualizations
Understanding the biological context and experimental workflow for this compound is essential for effective research.
FSHR Signaling Pathway
This compound is an allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR), a G-protein coupled receptor (GPCR). Upon binding, it activates downstream signaling cascades, primarily through the Gαs subunit, leading to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). This initiates a series of phosphorylation events that regulate gene expression and cellular processes.
Experimental Workflow: GPCR Agonist Cell-Based Assay
A common method to evaluate the activity of a GPCR agonist like this compound is through a cell-based assay that measures the downstream signaling events, such as cAMP production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
